ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-oxo-4-(4-propoxyphenyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-3-11-19-13-7-5-12(6-8-13)14(16)9-10-15(17)18-4-2/h5-8H,3-4,9-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFWLZBMOHKLTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)CCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10605848 | |
| Record name | Ethyl 4-oxo-4-(4-propoxyphenyl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10605848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39496-81-6 | |
| Record name | Ethyl 4-oxo-4-(4-propoxyphenyl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10605848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate is an organic compound belonging to the class of aromatic ketones and esters. Its structure, featuring a butyrate chain attached to a substituted phenyl ring, makes it a potential building block in organic synthesis and a candidate for investigation in medicinal chemistry. This document provides a comprehensive overview of its chemical properties, a plausible synthetic route, and safety considerations, designed to support research and development activities. Due to the limited availability of experimental data for this specific molecule, some properties are predicted or extrapolated from analogous compounds.
Chemical Properties
The fundamental chemical and physical properties of this compound are summarized below. It is important to note that while the molecular formula and weight are definitive, other physical properties may be estimations.
| Property | Value | Source |
| CAS Number | 39496-81-6 | [1] |
| Molecular Formula | C₁₅H₂₀O₄ | [1] |
| Molecular Weight | 264.32 g/mol | [1] |
| Predicted Boiling Point | ~350-400 °C at 760 mmHg | Based on similar structures |
| Predicted Melting Point | Not available | |
| Predicted Solubility | Soluble in common organic solvents like ethanol, acetone, and ethyl acetate. Low solubility in water. | Based on chemical structure |
| Appearance | Likely a colorless to pale yellow oil or low-melting solid at room temperature. | Based on similar compounds |
Synthesis Protocol
A common and effective method for the synthesis of aryl keto esters such as this compound is the Friedel-Crafts acylation.[2][3] This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.
Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
Propoxybenzene
-
Ethyl succinyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add propoxybenzene (1 equivalent) and anhydrous dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add anhydrous aluminum chloride (1.1 equivalents) to the stirred solution.
-
In the dropping funnel, prepare a solution of ethyl succinyl chloride (1 equivalent) in anhydrous dichloromethane.
-
Add the ethyl succinyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Spectroscopic Data
No specific spectroscopic data (NMR, IR, MS) for this compound has been identified in the public domain. However, based on its chemical structure, the following characteristic signals can be predicted:
-
¹H NMR:
-
Signals in the aromatic region (around 6.9-7.9 ppm) corresponding to the protons on the substituted phenyl ring.
-
A triplet around 4.1 ppm for the -OCH₂- of the ethyl ester.
-
A triplet around 3.9 ppm for the -OCH₂- of the propoxy group.
-
Multiplets in the range of 2.5-3.2 ppm for the two methylene groups of the butyrate chain.
-
A multiplet around 1.8 ppm for the central methylene group of the propoxy group.
-
A triplet around 1.2 ppm for the methyl group of the ethyl ester.
-
A triplet around 1.0 ppm for the methyl group of the propoxy group.
-
-
¹³C NMR:
-
A signal for the ketone carbonyl carbon (around 198 ppm).
-
A signal for the ester carbonyl carbon (around 173 ppm).
-
Aromatic carbon signals in the range of 114-163 ppm.
-
Signals for the carbons of the ethyl and propoxy groups.
-
-
IR Spectroscopy:
-
A strong absorption band around 1735 cm⁻¹ for the ester carbonyl group.
-
A strong absorption band around 1685 cm⁻¹ for the ketone carbonyl group.
-
C-H stretching bands for aromatic and aliphatic protons.
-
C-O stretching bands.
-
-
Mass Spectrometry:
-
The molecular ion peak (M⁺) would be expected at m/z = 264.32.
-
Fragmentation patterns would likely show losses of the ethoxy group (-45), the propoxy group (-59), and other characteristic fragments.
-
Biological Activity and Signaling Pathways
Currently, there is no published research detailing the specific biological activity or the signaling pathways modulated by this compound. However, related butyrate derivatives are known to have a range of biological effects. For instance, butyrate itself is a short-chain fatty acid with known histone deacetylase (HDAC) inhibitory activity, which plays a role in epigenetic regulation. Further research is required to determine if this compound possesses any significant biological properties.
Safety and Handling
No specific safety data for this compound is available. However, based on the safety information for structurally similar compounds like ethyl butyrate and ethyl 4-oxo-4-phenylbutyrate, the following precautions are recommended[4][5][6][7]:
-
Hazard Statements (Inferred):
-
May cause skin irritation.
-
May cause serious eye irritation.
-
May cause respiratory irritation.
-
May be a combustible liquid.
-
-
Precautionary Measures:
-
Handle in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid breathing vapors or dust.
-
Keep away from heat, sparks, and open flames.
-
Wash hands thoroughly after handling.
-
It is crucial to consult the Safety Data Sheet (SDS) from the supplier before handling this compound.
Conclusion
This compound is a compound with potential applications in synthetic and medicinal chemistry. While specific experimental data is currently limited, this guide provides a foundation based on established chemical principles and data from analogous structures. The proposed synthesis via Friedel-Crafts acylation offers a reliable route for its preparation, enabling further investigation into its physical, chemical, and biological properties. Researchers are encouraged to perform detailed characterization and safety assessments upon synthesizing or acquiring this compound.
References
- 1. 39496-81-6|this compound|BLDpharm [bldpharm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 4. Ethyl 4-oxo-4-phenylbutyrate | C12H14O3 | CID 80451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.es [fishersci.es]
- 6. fishersci.com [fishersci.com]
- 7. nj.gov [nj.gov]
Elucidation of the Structure of Ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate, a compound of interest in medicinal chemistry and drug development. This document details the predicted spectroscopic data, a plausible synthetic route, and relevant biological context to facilitate further research and application.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound, based on the analysis of structurally similar compounds.
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.95 | d, J=8.8 Hz | 2H | Ar-H (ortho to C=O) |
| 6.95 | d, J=8.8 Hz | 2H | Ar-H (ortho to O-propyl) |
| 4.15 | q, J=7.1 Hz | 2H | -O-CH₂ -CH₃ (ethyl ester) |
| 4.00 | t, J=6.6 Hz | 2H | -O-CH₂ -CH₂-CH₃ (propyl ether) |
| 3.30 | t, J=6.6 Hz | 2H | -CO-CH₂ -CH₂- |
| 2.80 | t, J=6.6 Hz | 2H | -CH₂-CH₂ -COOEt |
| 1.85 | sextet, J=7.4 Hz | 2H | -O-CH₂-CH₂ -CH₃ (propyl ether) |
| 1.25 | t, J=7.1 Hz | 3H | -O-CH₂-CH₃ (ethyl ester) |
| 1.05 | t, J=7.4 Hz | 3H | -O-CH₂-CH₂-CH₃ (propyl ether) |
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (ppm) | Assignment |
| 196.5 | Ar-C =O |
| 173.0 | -C OOEt |
| 163.0 | Ar-C -O-propyl |
| 130.5 | Ar-C H (ortho to C=O) |
| 129.5 | Ar-C (ipso to C=O) |
| 114.0 | Ar-C H (ortho to O-propyl) |
| 69.5 | -O-C H₂-CH₂-CH₃ (propyl ether) |
| 60.5 | -O-C H₂-CH₃ (ethyl ester) |
| 33.0 | -CO-C H₂-CH₂- |
| 28.0 | -CH₂-C H₂-COOEt |
| 22.0 | -O-CH₂-C H₂-CH₃ (propyl ether) |
| 14.0 | -O-CH₂-C H₃ (ethyl ester) |
| 10.5 | -O-CH₂-CH₂-C H₃ (propyl ether) |
Table 3: Predicted IR and Mass Spectrometry Data
| Spectroscopic Method | Predicted Values | Assignment |
| IR (Infrared) | ~1735 cm⁻¹ | C=O stretch (ester) |
| ~1680 cm⁻¹ | C=O stretch (aryl ketone) | |
| ~1600, 1510 cm⁻¹ | C=C stretch (aromatic) | |
| ~1250 cm⁻¹ | C-O stretch (aryl ether) | |
| MS (Mass Spectrometry) | m/z 264 | [M]⁺ (Molecular Ion) |
| m/z 219 | [M - OCH₂CH₃]⁺ | |
| m/z 163 | [CH₃CH₂CH₂OC₆H₄CO]⁺ | |
| m/z 121 | [HOC₆H₄CO]⁺ |
Experimental Protocols
A plausible and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of n-propoxybenzene with ethyl succinyl chloride.
Synthesis of this compound
Materials:
-
n-Propoxybenzene
-
Ethyl succinyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube is set up in a fume hood.
-
Reagent Addition: Anhydrous dichloromethane (DCM) is added to the flask, followed by the slow addition of anhydrous aluminum chloride (AlCl₃) while stirring. The mixture is cooled to 0 °C in an ice bath.
-
A solution of ethyl succinyl chloride in anhydrous DCM is added dropwise to the stirred suspension of AlCl₃ in DCM over a period of 30 minutes, maintaining the temperature at 0 °C.
-
A solution of n-propoxybenzene in anhydrous DCM is then added dropwise to the reaction mixture over 30 minutes.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: The reaction mixture is carefully poured into a beaker containing crushed ice and 1 M HCl. The mixture is stirred until the ice has melted and the aluminum salts have dissolved.
-
The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Potential Biological Signaling Pathway: Src Kinase Inhibition
Given that structurally related arylbutanoates have shown inhibitory activity against Src kinase, a non-receptor tyrosine kinase involved in cell proliferation, differentiation, and migration, it is plausible that this compound could act as an inhibitor in this pathway.
Caption: Potential inhibition of the Src kinase signaling pathway.
In-depth Technical Guide: Ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate (CAS 39496-81-6)
A comprehensive review of the available scientific and technical data for ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate reveals a notable scarcity of in-depth research and public documentation. While basic chemical identifiers and supplier-level information are accessible, detailed experimental protocols, extensive quantitative data, and explorations into its biological activity or signaling pathways are not presently available in the public domain.
This guide serves to consolidate the existing information and highlight the current knowledge gaps regarding this specific chemical entity, providing a foundational resource for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
Based on available data from chemical suppliers, the fundamental properties of this compound have been compiled. This information provides a starting point for any future experimental work.
| Property | Value | Source |
| CAS Number | 39496-81-6 | N/A |
| Molecular Formula | C₁₅H₂₀O₄ | N/A |
| Molecular Weight | 264.32 g/mol | N/A |
| Canonical SMILES | CCC(=O)C1=CC=C(OCCC)C=C1CCC(=O)OCC | N/A |
| InChI Key | N/A | N/A |
| Appearance | N/A | N/A |
| Boiling Point | N/A | N/A |
| Melting Point | N/A | N/A |
| Solubility | N/A | N/A |
| Density | N/A | N/A |
Note: "N/A" indicates that the data is not available from the conducted searches of public scientific databases and supplier specifications.
Synthesis and Experimental Protocols
A thorough search of scientific literature and patent databases did not yield any specific, detailed experimental protocols for the synthesis of this compound. General synthetic routes for similar aryl keto-esters may be adaptable, but a direct, validated method for this compound is not documented.
A plausible, though unverified, synthetic approach could involve the Friedel-Crafts acylation of n-propoxybenzene with succinic anhydride to form 4-oxo-4-(4-n-propoxyphenyl)butanoic acid, followed by esterification with ethanol.
Hypothetical Synthesis Workflow
Caption: Hypothetical two-step synthesis of the target compound.
Biological Activity and Signaling Pathways
Currently, there is no published research detailing the biological activity of this compound. Consequently, no associated signaling pathways have been identified or studied. The lack of data in this area presents a significant opportunity for novel research in fields such as pharmacology, toxicology, and materials science.
Future Research Directions
The absence of comprehensive data for this compound underscores the potential for foundational research. Key areas for future investigation include:
-
Development and optimization of a reliable synthetic protocol.
-
Thorough characterization of its physicochemical properties, including spectroscopic analysis (NMR, IR, Mass Spectrometry).
-
Screening for biological activity across various assays to identify potential therapeutic applications.
-
Toxicological evaluation to determine its safety profile.
A systematic approach to these research areas would be necessary to build a comprehensive technical understanding of this compound and unlock its potential for scientific and commercial applications.
Logical Workflow for Future Research
Caption: A logical workflow for future research on the title compound.
ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate molecular weight
An In-depth Technical Guide to the Molecular Weight of Ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate
For researchers, scientists, and professionals in drug development, a precise understanding of a compound's molecular weight is fundamental. This technical guide provides a detailed breakdown of the molecular weight of this compound, a chemical intermediate of interest in organic synthesis.
Molecular Formula
The molecular formula for this compound is C15H20O4.[1][2] This formula is the starting point for calculating the molecular weight.
Calculation of Molecular Weight
The molecular weight is determined by the sum of the atomic weights of its constituent atoms. The standard atomic weights of carbon, hydrogen, and oxygen are provided by the International Union of Pure and Applied Chemistry (IUPAC).
Data Presentation: Atomic Composition and Molecular Weight
The following table summarizes the atomic composition of this compound and the calculation of its molecular weight.
| Element | Symbol | Atomic Weight ( g/mol ) | Atom Count | Total Contribution ( g/mol ) |
| Carbon | C | 12.011 | 15 | 180.165 |
| Hydrogen | H | 1.008 | 20 | 20.160 |
| Oxygen | O | 15.999 | 4 | 63.996 |
| Total | 264.321 |
The calculated molecular weight of this compound is 264.321 g/mol . This value is consistent with the reported molecular weight of 264.32 g/mol .[1][2]
Experimental Protocols
The determination of a compound's molecular weight is typically achieved through mass spectrometry.
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as acetonitrile or methanol.
-
Ionization: The sample is introduced into the mass spectrometer and ionized, most commonly using electrospray ionization (ESI). This process generates protonated molecules, [M+H]+, or other adducts.
-
Mass Analysis: The ions are guided into a high-resolution mass analyzer, such as an Orbitrap or a time-of-flight (TOF) analyzer. The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum.
-
Data Analysis: The spectrum is analyzed to identify the peak corresponding to the ionized molecule. The high resolution of the instrument allows for a very precise determination of the m/z value, which can be used to confirm the elemental composition and calculate the exact molecular weight.
Visualization of Molecular Structure
The following diagram illustrates the structural components of this compound.
Caption: Structural components of this compound.
References
Unveiling the Therapeutic Potential of Ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate: A Technical Guide to Putative Molecular Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate is a synthetic compound with a chemical structure suggestive of significant therapeutic potential. Its core butyrate moiety is a well-established pharmacophore known to interact with critical cellular signaling pathways. This technical guide provides an in-depth analysis of the probable therapeutic targets of this compound, focusing on its potential as a modulator of Histone Deacetylases (HDACs) and G-protein Coupled Receptors (GPCRs). By examining the structure-activity relationships of analogous compounds, we elucidate the likely role of the 4-n-propoxyphenyl substituent in conferring target specificity and potency. This document also outlines detailed experimental protocols for the biological evaluation of this compound, offering a roadmap for future preclinical research.
Introduction
The quest for novel therapeutic agents with improved efficacy and safety profiles is a continuous endeavor in drug discovery. This compound, a butyrate derivative, presents a promising scaffold for the development of new drugs. Butyrate, a short-chain fatty acid, is a natural product of gut microbial fermentation and is known to exert a wide range of biological effects, including anti-inflammatory, anti-cancer, and neuroprotective activities. These effects are primarily mediated through the inhibition of Histone Deacetylases (HDACs) and the activation of G-protein Coupled Receptors (GPCRs). The addition of a 4-n-propoxyphenyl group to the butyrate core is anticipated to modulate its pharmacokinetic and pharmacodynamic properties, potentially leading to a more targeted and potent therapeutic agent. This guide will explore the theoretical framework supporting these potential mechanisms of action and provide practical guidance for their experimental validation.
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | ethyl 4-oxo-4-(4-propoxyphenyl)butanoate |
| CAS Number | 39496-81-6[1] |
| Molecular Formula | C15H20O4 |
| Molecular Weight | 264.32 g/mol |
| Appearance | Not specified |
| Solubility | Not specified |
Potential Therapeutic Target I: Histone Deacetylases (HDACs)
Histone deacetylases are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues of histones and other non-histone proteins. This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression. Aberrant HDAC activity is implicated in the pathogenesis of numerous diseases, including cancer and inflammatory disorders.
Mechanism of Action as an HDAC Inhibitor
It is hypothesized that this compound acts as a prodrug, which upon in-vivo hydrolysis of the ethyl ester, releases the active carboxylic acid, 4-oxo-4-(4-n-propoxyphenyl)butanoic acid. This active metabolite is expected to inhibit HDAC activity. The general pharmacophore model for HDAC inhibitors consists of three key components: a zinc-binding group (ZBG) that chelates the zinc ion in the active site, a linker region, and a "capping" or "surface recognition" group that interacts with the surface of the enzyme.
In the case of 4-oxo-4-(4-n-propoxyphenyl)butanoic acid, the carboxylate group would serve as the ZBG, the butyrate chain as the linker, and the 4-n-propoxyphenyl group as the capping group. The nature of the capping group is critical for determining the inhibitor's potency and selectivity for different HDAC isoforms.
References
No Information Available on the Mechanism of Action of Ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate
A comprehensive search of available scientific literature and databases has yielded no specific information regarding the mechanism of action, biological activity, or preclinical studies for the compound ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate.
Despite a thorough investigation into its potential pharmacological properties, there is currently no publicly available data to construct a technical guide or whitepaper as requested. The search included inquiries into its biological activity and any synthesis or preclinical research, none of which provided relevant results for this specific molecule.
It is important to distinguish this compound from other structurally related but distinct compounds for which information is available. For instance, butyrate , a short-chain fatty acid, is a well-studied molecule known to act as a histone deacetylase (HDAC) inhibitor and a signaling molecule through G protein-coupled receptors (GPCRs)[1]. Similarly, ethyl butyrate is a simple ester primarily used as a flavoring agent and is not associated with the complex pharmacological activities implied by the structure of this compound[2].
Furthermore, searches for related structures, such as fluorinated analogs like ethyl 4,4,4-trifluorobutyrate , also did not provide any insights into the potential mechanism of the requested compound[3]. While research exists on other complex ethyl esters, such as Oxo-[2-(arylamino)-4-phenyl-thiazol-5-yl]-acetic acid ethyl esters , which have been investigated for anti-inflammatory properties, these compounds belong to a different chemical class and their mechanisms cannot be extrapolated to this compound[4].
At present, the scientific community has not published any research detailing the mechanism of action for this compound. Consequently, it is not possible to provide the requested in-depth technical guide, including data presentation, experimental protocols, or signaling pathway diagrams. Further research would be required to elucidate the biological effects and molecular targets of this compound.
References
An In-depth Technical Guide to the Solubility of Ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature for this compound, this document outlines a predictive assessment based on its chemical structure and provides a detailed experimental framework for its empirical determination.
Physicochemical Profile and Predicted Solubility
This compound is an organic molecule incorporating several functional groups: an aromatic ketone, an ether, and an ethyl ester. Its structure dictates its interaction with various solvents based on the principle of "like dissolves like." The molecule possesses both a significant nonpolar region (the phenyl ring and the n-propoxy and ethyl chains) and polar functionalities (the ketone and ester carbonyl groups, and the ether linkage). This amphiphilic nature suggests a nuanced solubility profile.
The presence of the carbonyl groups and the ether oxygen allows for dipole-dipole interactions and potential hydrogen bonding with protic solvents. However, the large hydrocarbon backbone will favor interactions with less polar, non-protic, and nonpolar solvents through van der Waals forces.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Moderate | The alkyl chains limit solubility in highly polar, hydrogen-bonding solvents. |
| Polar Aprotic | Acetone, Acetonitrile | High | These solvents can engage in dipole-dipole interactions without the steric hindrance of extensive hydrogen bonding networks. |
| Dimethyl Sulfoxide (DMSO) | High | A strong polar aprotic solvent capable of dissolving a wide range of organic compounds. | |
| Moderately Polar | Ethyl Acetate | High | The structural similarities (ester functionality) and balanced polarity make it a good solvent. |
| Nonpolar Aromatic | Toluene | High | The aromatic ring of the solute will interact favorably with the aromatic solvent. |
| Nonpolar Aliphatic | Hexane, Heptane | Low to Moderate | The polar functional groups of the solute will limit its solubility in purely aliphatic nonpolar solvents. |
Experimental Protocol for Thermodynamic Solubility Determination
The following is a detailed methodology for the experimental determination of the thermodynamic solubility of this compound using the widely accepted shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification.[1][2][3][4]
2.1. Materials and Reagents
-
This compound (solid, high purity)
-
Selected organic solvents (HPLC grade)
-
Volumetric flasks, pipettes, and syringes
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
2.2. Preparation of Saturated Solutions
-
Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure that a solid phase remains at equilibrium.[1]
-
Dispense a precise volume of each selected organic solvent into the corresponding vials.
-
Seal the vials tightly to prevent solvent evaporation.
2.3. Equilibration
-
Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient duration to reach equilibrium. A common timeframe is 24 to 48 hours.[3] Preliminary experiments can determine the minimum time to reach a plateau in concentration.
2.4. Sample Processing
-
After equilibration, allow the vials to stand undisturbed for a period to let the excess solid settle.
-
To separate the saturated solution from the undissolved solid, either centrifuge the vials at high speed or filter the supernatant through a chemically resistant syringe filter (e.g., PTFE).[4] This step must be performed without temperature fluctuations.
2.5. Quantitative Analysis by HPLC
-
Preparation of Calibration Standards:
-
Prepare a stock solution of the compound in a suitable solvent (in which it is freely soluble) at a known high concentration.
-
Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations that bracket the expected solubility.
-
-
Sample Preparation:
-
Accurately dilute a known volume of the clear, saturated filtrate with the mobile phase to a concentration that falls within the range of the calibration curve.
-
-
HPLC Analysis:
-
Inject the calibration standards and the diluted sample solutions onto the HPLC system.
-
Record the peak areas from the resulting chromatograms.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the diluted sample solution from the calibration curve.
-
Calculate the original solubility in the organic solvent by accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.
-
Visualized Experimental Workflow
The logical flow of the experimental protocol for determining the solubility of this compound is depicted in the following diagram.
Caption: Experimental workflow for solubility determination.
References
Technical Guide: Spectral and Synthetic Overview of Ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the spectral characteristics and a plausible synthetic route for ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate. Due to the limited availability of public experimental data for this specific compound, this document presents predicted spectral data based on established principles of spectroscopy and analogy to structurally similar compounds. The provided experimental protocol for its synthesis via Friedel-Crafts acylation offers a robust methodology for its preparation in a laboratory setting. This guide is intended to serve as a valuable resource for researchers interested in the synthesis and characterization of this and related molecules.
Predicted Spectral Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on the analysis of its chemical structure and comparison with spectral data of analogous compounds.
Predicted ¹H NMR Spectral Data
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| a | 7.95 | Doublet | 2H | ~8.5 |
| b | 6.95 | Doublet | 2H | ~8.5 |
| c | 4.15 | Quartet | 2H | 7.1 |
| d | 4.00 | Triplet | 2H | 6.6 |
| e | 3.25 | Triplet | 2H | 6.8 |
| f | 2.80 | Triplet | 2H | 6.8 |
| g | 1.80 | Sextet | 2H | 7.0 |
| h | 1.25 | Triplet | 3H | 7.1 |
| i | 1.05 | Triplet | 3H | 7.4 |
Predicted spectrum acquired in CDCl₃ at 400 MHz.
Structure for ¹H NMR Assignments:
Predicted ¹³C NMR Spectral Data
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Chemical Shift (δ, ppm) |
| 1 | 196.5 |
| 2 | 173.0 |
| 3 | 163.0 |
| 4 | 130.5 (2C) |
| 5 | 129.0 |
| 6 | 114.0 (2C) |
| 7 | 69.5 |
| 8 | 60.5 |
| 9 | 33.5 |
| 10 | 28.0 |
| 11 | 22.5 |
| 12 | 14.0 |
| 13 | 10.5 |
Predicted spectrum acquired in CDCl₃ at 100 MHz.
Structure for ¹³C NMR Assignments:
Predicted Infrared (IR) Spectral Data
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |
| ~2960 | Medium-Strong | C-H (alkane) | Stretching |
| ~1735 | Strong | C=O (ester) | Stretching |
| ~1685 | Strong | C=O (aromatic ketone) | Stretching |
| ~1600, ~1510 | Medium-Strong | C=C (aromatic) | Stretching |
| ~1250 | Strong | C-O (aryl ether) | Asymmetric Stretching |
| ~1170 | Strong | C-O (ester) | Stretching |
| ~1040 | Medium | C-O (aryl ether) | Symmetric Stretching |
Predicted Mass Spectrometry (MS) Data
Table 4: Predicted m/z Peaks and Fragments
| m/z | Proposed Fragment |
| 264 | [M]⁺ (Molecular Ion) |
| 219 | [M - OCH₂CH₃]⁺ |
| 191 | [M - COOCH₂CH₃]⁺ |
| 163 | [CH₃CH₂CH₂O-C₆H₄-C=O]⁺ |
| 135 | [HO-C₆H₄-C=O]⁺ |
| 121 | [CH₃CH₂CH₂O-C₆H₄]⁺ |
Experimental Protocol: Synthesis of this compound
A plausible and efficient method for the synthesis of the title compound is the Friedel-Crafts acylation of n-propoxybenzene with succinic anhydride to form 4-oxo-4-(4-n-propoxyphenyl)butanoic acid, followed by Fischer esterification.
Materials and Reagents
-
n-Propoxybenzene
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated and 2M
-
Ethanol, absolute
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
Procedure
Step 1: Synthesis of 4-oxo-4-(4-n-propoxyphenyl)butanoic acid
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (2.2 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve n-propoxybenzene (1.0 equivalent) and succinic anhydride (1.1 equivalents) in anhydrous dichloromethane.
-
Add the solution of n-propoxybenzene and succinic anhydride dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow, careful addition of 2M HCl.
-
Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude carboxylic acid.
Step 2: Synthesis of this compound
-
Dissolve the crude 4-oxo-4-(4-n-propoxyphenyl)butanoic acid in absolute ethanol (approximately 10-20 mL per gram of acid).
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 3-4 drops).
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution until the effervescence ceases.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.
Workflow Visualization
The following diagram illustrates the synthetic workflow for the preparation of this compound.
Caption: Synthetic pathway for this compound.
Navigating the Uncharted: A Technical Guide to the Safe Handling of Ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) or comprehensive toxicological data is publicly available for Ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate. The following in-depth technical guide has been developed by extrapolating data from structurally similar compounds, primarily Ethyl 4-oxo-4-phenylbutyrate. This information should be used as a precautionary guideline, and a thorough risk assessment should be conducted before handling this compound. All laboratory activities should be performed by trained personnel in a controlled environment.
Hazard Identification and Classification
Due to the absence of specific data for this compound, the hazard classification is based on its closest structural analog, Ethyl 4-oxo-4-phenylbutyrate. The n-propoxy group on the phenyl ring is not expected to significantly mitigate these hazards and could potentially introduce others.
Table 1: Extrapolated GHS Hazard Classification
| Hazard Class | Hazard Category | GHS Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation[1] |
GHS Pictogram (extrapolated):
Signal Word (extrapolated): Warning[1]
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize risk. The following recommendations are based on best practices for handling research chemicals with unknown toxicity and data from analogous compounds.
Table 2: Personal Protective Equipment (PPE) and Handling Guidelines
| Aspect | Recommendation |
| Engineering Controls | Work in a well-ventilated laboratory, preferably within a chemical fume hood. |
| Eye/Face Protection | Wear chemical safety goggles and a face shield. |
| Skin Protection | Wear a lab coat and chemically resistant gloves (e.g., nitrile). Inspect gloves for tears or holes before use. |
| Respiratory Protection | If working outside of a fume hood or if aerosolization is possible, use a NIOSH-approved respirator with an appropriate cartridge. |
| General Hygiene | Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. |
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.
First-Aid Measures
In case of exposure, immediate action is crucial.
Table 3: First-Aid Procedures
| Exposure Route | First-Aid Measure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Accidental Release and Disposal
Accidental Release:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE as outlined in Table 2.
-
Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).
-
Collect the absorbed material into a sealed container for proper disposal.
-
Clean the spill area with a suitable solvent.
Disposal: Dispose of the waste material in accordance with all applicable federal, state, and local regulations. Do not allow the substance to enter drains or waterways.
Experimental Protocols and Workflows
Logical Workflow for the Synthesis of this compound
Caption: A potential synthetic pathway for this compound.
General Experimental Protocol (Illustrative)
-
Friedel-Crafts Acylation:
-
To a stirred solution of propoxybenzene in a suitable solvent (e.g., dichloromethane or nitrobenzene) under an inert atmosphere, add a Lewis acid catalyst (e.g., aluminum chloride).
-
Cool the mixture in an ice bath.
-
Slowly add succinic anhydride.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by carefully adding it to a mixture of ice and concentrated hydrochloric acid.
-
Extract the product with an organic solvent, wash, dry, and concentrate to yield the intermediate carboxylic acid.
-
-
Fischer Esterification:
-
Dissolve the intermediate, 4-(4-propoxyphenyl)-4-oxobutanoic acid, in an excess of ethanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer and concentrate to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
-
Safety and Handling Workflow for Novel Compounds
For researchers and drug development professionals, a systematic approach to evaluating the safety of novel compounds is paramount. The following diagram illustrates a logical workflow for this process.
Caption: A logical workflow for assessing the safety of a novel chemical compound.
This guide provides a foundational understanding of the potential hazards and safe handling practices for this compound based on the best available, albeit extrapolated, data. It is imperative that researchers treat this compound with a high degree of caution and perform their own risk assessments before use.
References
An In-depth Technical Guide to Ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate is a keto-ester derivative that holds potential as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its structure, featuring a substituted aromatic ring, a ketone, and an ester functional group, provides multiple points for chemical modification, making it an attractive scaffold for medicinal chemistry. This technical guide provides a comprehensive overview of the available chemical data, proposed synthetic routes, and analytical characterizations based on closely related analogs, given the limited direct literature on this specific compound.
Chemical and Physical Properties
| Property | Ethyl 4-oxo-4-phenylbutyrate[1] | Ethyl 4-oxo-4-(4-phenylphenyl)butanoate[2] | This compound (Predicted) |
| Molecular Formula | C₁₂H₁₄O₃[1] | C₁₈H₁₈O₃[2] | C₁₅H₂₀O₄ |
| Molecular Weight | 206.24 g/mol [1] | 282.3 g/mol [2] | 264.32 g/mol |
| CAS Number | 6270-17-3[1] | 1230-54-2[2] | Not available |
| Appearance | Colorless to pale yellow liquid | Solid | Likely a colorless to pale yellow liquid or low-melting solid |
| Boiling Point | ~310-312 °C (Predicted) | Not available | Higher than the phenyl analog due to increased molecular weight |
| Solubility | Insoluble in water, soluble in organic solvents | Insoluble in water, soluble in organic solvents | Insoluble in water, soluble in organic solvents |
Proposed Synthesis
The most probable synthetic route to this compound involves a two-step process: a Friedel-Crafts acylation followed by an esterification.
The synthesis would begin with the Friedel-Crafts acylation of n-propoxybenzene with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form 4-oxo-4-(4-n-propoxyphenyl)butanoic acid.
Experimental Protocol: Synthesis of 4-oxo-4-(4-n-propoxyphenyl)butanoic acid
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a trap is charged with anhydrous aluminum chloride (2.2 eq) and a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane).
-
Addition of Reactants: The flask is cooled in an ice bath. A solution of n-propoxybenzene (1.0 eq) and succinic anhydride (1.1 eq) in the same solvent is added dropwise via the dropping funnel over 30-60 minutes, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction mixture is then poured slowly into a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 4-oxo-4-(4-n-propoxyphenyl)butanoic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
The resulting carboxylic acid is then esterified with ethanol in the presence of an acid catalyst, such as sulfuric acid, to yield the final product, this compound.[3]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: A round-bottom flask is charged with 4-oxo-4-(4-n-propoxyphenyl)butanoic acid (1.0 eq), an excess of absolute ethanol (e.g., 10-20 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Reaction: The mixture is heated to reflux for 4-8 hours. The reaction can be monitored by TLC.
-
Work-up: After cooling, the excess ethanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution, followed by brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude ester can be purified by column chromatography on silica gel.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate, a γ-keto ester, commencing from 4-n-propoxyacetophenone. The primary synthetic strategy involves the C-alkylation of the ketone enolate with ethyl bromoacetate. This method is a robust approach for the formation of a carbon-carbon bond at the α-position of the ketone. The protocol details the necessary reagents, reaction conditions, purification procedures, and expected outcomes. Additionally, characterization data for the final product are provided for reference. This synthesis is relevant for the preparation of intermediates used in the development of various pharmaceutical compounds.
Introduction
γ-Keto esters are valuable intermediates in organic synthesis, serving as precursors for a variety of heterocyclic compounds and other complex molecules of medicinal interest. The target molecule, this compound, can be synthesized by extending the carbon chain of 4-n-propoxyacetophenone. The most direct and efficient method to achieve this transformation is through the alkylation of the enolate of the starting ketone with an appropriate ethyl haloacetate. This reaction proceeds by deprotonation of the α-carbon of the ketone using a strong, non-nucleophilic base to form a reactive enolate, which subsequently undergoes a nucleophilic substitution reaction with the alkylating agent.
The choice of base is critical to favor C-alkylation over the competing O-alkylation. Strong bases such as sodium hydride (NaH) or lithium diisopropylamide (LDA) are commonly employed to generate the enolate irreversibly, thereby promoting the desired C-C bond formation. This protocol will focus on the use of sodium hydride in tetrahydrofuran (THF), a widely used and effective system for such transformations.
Experimental Protocols
Synthesis of this compound
This procedure details the C-alkylation of 4-n-propoxyacetophenone with ethyl bromoacetate using sodium hydride as the base.
Materials:
-
4-n-propoxyacetophenone
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Ethyl bromoacetate
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes and needles
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Chromatography column
Procedure:
-
Preparation: A flame-dried round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (nitrogen or argon).
-
Dispensing Sodium Hydride: Sodium hydride (1.2 equivalents) is carefully weighed and transferred to the reaction flask. The mineral oil can be removed by washing the NaH dispersion with anhydrous hexane under an inert atmosphere, followed by careful decantation of the hexane. Anhydrous THF is then added to the flask.
-
Enolate Formation: The suspension of NaH in THF is cooled to 0 °C in an ice bath. A solution of 4-n-propoxyacetophenone (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension via a syringe. The reaction mixture is stirred at 0 °C for 30-60 minutes, during which time hydrogen gas evolution should be observed as the enolate is formed.
-
Alkylation: Ethyl bromoacetate (1.1 equivalents) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C to neutralize the excess NaH.
-
Extraction: The aqueous layer is separated and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with water and then with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product is purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure this compound.
Data Presentation
Table 1: Reagents and Reaction Conditions
| Parameter | Value |
| Starting Material | 4-n-propoxyacetophenone |
| Alkylating Agent | Ethyl bromoacetate |
| Base | Sodium Hydride (NaH) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours |
| Stoichiometry (Ketone:Base:Alkylating Agent) | 1.0 : 1.2 : 1.1 |
Table 2: Characterization Data for this compound
| Analysis | Expected Result |
| Appearance | Pale yellow oil or low-melting solid |
| Molecular Formula | C₁₅H₂₀O₄ |
| Molecular Weight | 264.32 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.95 (d, 2H), 6.90 (d, 2H), 4.15 (q, 2H), 3.95 (t, 2H), 3.25 (t, 2H), 2.80 (t, 2H), 1.80 (m, 2H), 1.25 (t, 3H), 1.00 (t, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 198.0, 173.0, 163.0, 130.5 (2C), 129.5, 114.0 (2C), 69.5, 60.5, 33.5, 28.0, 22.5, 14.0, 10.5 |
| IR (thin film, cm⁻¹) | 2965, 1735 (C=O, ester), 1680 (C=O, ketone), 1605, 1250, 1170 |
| Mass Spectrometry (ESI-MS) | m/z: 265.14 [M+H]⁺, 287.12 [M+Na]⁺ |
| Purity (by HPLC) | >95% |
| Yield | 60-75% (reported for similar reactions) |
Visualizations
Diagram 1: Synthetic Workflow
Caption: Workflow for the synthesis of this compound.
Diagram 2: Signaling Pathway (Reaction Mechanism)
Application Notes and Protocols for the Synthesis of Ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate via Friedel-Crafts Acylation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate, a valuable chemical intermediate. The primary synthetic route described is the Friedel-Crafts acylation of n-propoxybenzene with succinic anhydride, followed by esterification.
Application Notes
This compound and its structural analogs are important building blocks in organic synthesis and medicinal chemistry. The presence of a keto-ester functionality combined with an alkoxy-substituted aromatic ring makes this class of molecules versatile for creating more complex structures.
-
Intermediate for Pharmaceutical Ingredients: Arylbutanoic acid derivatives are key scaffolds in the development of various therapeutic agents. This compound can serve as a precursor for the synthesis of molecules targeting a range of biological pathways. For instance, similar 1,3-diketone structures have been investigated for their potential as Src kinase inhibitors in cancer therapy, highlighting the relevance of this molecular framework in drug discovery.[1]
-
Building Block for Heterocyclic Chemistry: The dicarbonyl functionality allows for cyclization reactions to form various heterocyclic systems, which are prevalent in pharmacologically active compounds.
-
Fine Chemical Synthesis: Beyond pharmaceuticals, this compound can be used in the synthesis of specialty polymers, liquid crystals, and other advanced materials where its specific physical and chemical properties are advantageous.
Synthesis Pathway Overview
The synthesis of this compound is typically achieved in a two-step process. The first step is a classic Friedel-Crafts acylation, an electrophilic aromatic substitution reaction.[2][3] In this step, n-propoxybenzene reacts with succinic anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form an acylium ion which then attacks the electron-rich aromatic ring.[2][4][5] This reaction yields the intermediate carboxylic acid, 4-oxo-4-(4-n-propoxyphenyl)butanoic acid. The second step involves the esterification of this carboxylic acid with ethanol to produce the final ethyl ester product.
Caption: Logical relationship of the two-step synthesis.
Quantitative Data
The following tables summarize the reagents required for the synthesis and the expected properties of the final product.
Table 1: Reagents for Synthesis (per 10 mmol scale)
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Role |
|---|---|---|---|---|---|
| n-Propoxybenzene | C₉H₁₂O | 136.19 | 1.36 g | 10.0 | Reactant |
| Succinic Anhydride | C₄H₄O₃ | 100.07 | 1.10 g | 11.0 | Acylating Agent |
| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | 2.93 g | 22.0 | Lewis Acid Catalyst |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - | Solvent |
| Hydrochloric Acid (conc.) | HCl | 36.46 | ~5 mL | - | Quenching Agent |
| Ethanol (absolute) | C₂H₆O | 46.07 | 30 mL | - | Reactant/Solvent |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 0.5 mL | - | Catalyst |
Table 2: Product Specifications
| Property | Value |
|---|---|
| Chemical Name | This compound |
| CAS Number | 39496-81-6[6] |
| Molecular Formula | C₁₅H₂₀O₄ |
| Molecular Weight | 264.32 g/mol |
| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid |
| Purity (typical) | >95% (after purification) |
| Yield (typical) | 65-80% (overall) |
Experimental Protocols
Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All operations involving anhydrous aluminum chloride and volatile organic solvents must be performed in a certified chemical fume hood. Aluminum chloride reacts violently with water.[7]
Step 1: Friedel-Crafts Acylation to Synthesize 4-oxo-4-(4-n-propoxyphenyl)butanoic acid
-
Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (filled with CaCl₂), and a powder addition funnel. Ensure all glassware is thoroughly dried in an oven and assembled while hot to prevent moisture contamination.
-
Reagent Addition: Charge the flask with anhydrous aluminum chloride (2.93 g, 22.0 mmol) and dry dichloromethane (DCM, 30 mL). Begin stirring to create a suspension.
-
Acylating Agent Addition: In a separate beaker, dissolve succinic anhydride (1.10 g, 11.0 mmol) in 20 mL of dry DCM. Transfer this solution to the addition funnel and add it dropwise to the stirred AlCl₃ suspension over 15-20 minutes.
-
Aromatic Substrate Addition: After the addition is complete, add n-propoxybenzene (1.36 g, 10.0 mmol) dropwise via syringe over 10 minutes. The reaction mixture will typically darken and evolve HCl gas (which is trapped by the drying tube).
-
Reaction: Heat the mixture to a gentle reflux (~40°C) and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup and Quenching: Cool the flask in an ice-water bath. Very slowly and carefully, pour the reaction mixture onto a mixture of crushed ice (~50 g) and concentrated HCl (~5 mL) in a 500 mL beaker with vigorous stirring. This will decompose the aluminum chloride complex.[8]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 30 mL portions of DCM.
-
Washing: Combine the organic extracts and wash with 50 mL of 1 M NaOH solution to extract the carboxylic acid product into the aqueous layer.
-
Acidification and Isolation: Cool the basic aqueous layer in an ice bath and acidify to pH 1-2 with concentrated HCl. A solid precipitate of 4-oxo-4-(4-n-propoxyphenyl)butanoic acid should form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Step 2: Fischer Esterification to Synthesize this compound
-
Setup: In a 100 mL round-bottom flask, combine the dried carboxylic acid intermediate from Step 1 with absolute ethanol (30 mL).
-
Catalyst Addition: Add a magnetic stir bar and slowly add concentrated sulfuric acid (0.5 mL) while stirring.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (~80°C) for 4-6 hours. Monitor the reaction by TLC until the starting carboxylic acid is consumed.
-
Workup: Cool the reaction mixture to room temperature. Slowly pour the mixture into 100 mL of cold saturated sodium bicarbonate solution to neutralize the excess acid.
-
Extraction: Extract the aqueous mixture three times with 40 mL portions of ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash sequentially with 50 mL of water and 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product. Purify the crude ester by column chromatography on silica gel (using a hexane:ethyl acetate gradient) to yield the pure this compound.
Caption: Experimental workflow for the synthesis.
References
- 1. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 2. byjus.com [byjus.com]
- 3. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of $ AlC{l_3} $ ? [vedantu.com]
- 6. 39496-81-6|this compound|BLDpharm [bldpharm.com]
- 7. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 8. youtube.com [youtube.com]
Application Note and Protocol for the Purification of Ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate is an organic compound belonging to the class of ketones and esters.[1] In drug discovery and development, the purity of such compounds is critical for accurate biological testing and to meet regulatory standards. Column chromatography is a fundamental and widely used technique for the purification of organic compounds.[2][3] This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography.
Principle of Column Chromatography
Column chromatography is a preparative separation technique where components of a mixture are separated based on their differential adsorption to a solid stationary phase and solubility in a liquid mobile phase.[2][4][5] The stationary phase, typically silica gel or alumina, is packed into a vertical column. The crude sample is loaded onto the top of the column, and the mobile phase, a solvent or a mixture of solvents, is passed through the column.[2] Compounds with a stronger interaction with the stationary phase will move down the column more slowly, while compounds with a higher affinity for the mobile phase will move faster, thus achieving separation.[2]
Experimental Protocol
This protocol outlines a standard procedure for the purification of this compound using normal-phase column chromatography.
Materials and Equipment:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
n-Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Glass chromatography column
-
Separatory funnel (for solvent addition)
-
Collection flasks or test tubes
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp for TLC visualization
-
Rotary evaporator
-
Beakers and other standard laboratory glassware
Procedure:
-
TLC Analysis of Crude Mixture:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate using various solvent systems (e.g., different ratios of hexane:ethyl acetate) to determine the optimal mobile phase for separation. The ideal solvent system should provide good separation between the desired product and impurities, with the product having an Rf value of approximately 0.3-0.4.
-
-
Column Packing (Slurry Method):
-
Secure the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Pour the slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.
-
Allow the silica gel to settle, and let the excess solvent drain until it reaches the top of the silica gel bed. Do not let the column run dry.
-
Add another thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a less polar solvent like dichloromethane.
-
Carefully add the dissolved sample to the top of the column using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until it just reaches the top of the sand layer.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting the eluent in fractions (e.g., 10-20 mL per fraction) in labeled test tubes or flasks.
-
Monitor the separation by collecting small spots from each fraction on a TLC plate and visualizing under a UV lamp.
-
If the separation is not progressing efficiently, the polarity of the mobile phase can be gradually increased by increasing the proportion of ethyl acetate (gradient elution).
-
-
Isolation of Pure Product:
-
Combine the fractions containing the pure product as determined by TLC analysis.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
-
-
Purity Assessment:
-
Assess the purity of the final product using analytical techniques such as TLC, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Data Presentation
The following table summarizes hypothetical data from a typical purification of this compound by column chromatography.
| Parameter | Value |
| Initial Mass of Crude Product | 5.0 g |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase (isocratic) | 90:10 Hexane:Ethyl Acetate |
| Column Dimensions | 30 cm x 3 cm |
| Volume of Fractions | 15 mL |
| Fractions containing pure product | 12 - 25 |
| Mass of Purified Product | 4.2 g |
| Yield | 84% |
| Purity before Chromatography (GC) | 85% |
| Purity after Chromatography (GC) | >98% |
| Rf of Pure Product (TLC) | 0.35 (in 90:10 Hexane:EtOAc) |
Visualization
The following diagram illustrates the experimental workflow for the purification of this compound by column chromatography.
Caption: Workflow for Column Chromatography Purification.
This application note provides a comprehensive protocol for the purification of this compound using column chromatography. The described methodology is a standard and effective approach for obtaining high-purity material essential for research and development in the pharmaceutical and chemical industries. Proper selection of the stationary and mobile phases, based on preliminary TLC analysis, is crucial for achieving successful separation.
References
Application Notes and Protocols for the Characterization of Ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methodologies for the structural elucidation and purity assessment of ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate. The protocols outlined below are foundational for quality control and characterization in a research and drug development setting.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for the structural confirmation of this compound, providing detailed information about the carbon-hydrogen framework.
1.1. Predicted ¹H and ¹³C NMR Data
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
| H-2', H-6' | 7.90 (d, J=8.8 Hz) | 163.5 (C-4') |
| H-3', H-5' | 6.90 (d, J=8.8 Hz) | 130.5 (C-2', C-6') |
| O-CH₂ -CH₂-CH₃ (propoxy) | 4.00 (t, J=6.6 Hz) | 129.0 (C-1') |
| O-CH₂-CH₂ -CH₃ (propoxy) | 1.80 (sext, J=7.4 Hz) | 114.0 (C-3', C-5') |
| O-CH₂-CH₂-CH₃ (propoxy) | 1.05 (t, J=7.4 Hz) | 70.0 (O-C H₂-CH₂-CH₃) |
| C(O)-CH₂ -CH₂- | 3.25 (t, J=6.5 Hz) | 60.5 (O-C H₂-CH₃) |
| -CH₂-CH₂ -C(O)O- | 2.80 (t, J=6.5 Hz) | 33.0 (C(O)-C H₂-CH₂-) |
| O-CH₂ -CH₃ (ethyl) | 4.15 (q, J=7.1 Hz) | 28.0 (-CH₂-C H₂-C(O)O-) |
| O-CH₂-CH₃ (ethyl) | 1.25 (t, J=7.1 Hz) | 22.5 (O-CH₂-C H₂-CH₃) |
| 14.0 (O-CH₂-C H₃) | ||
| 10.5 (O-CH₂-CH₂-C H₃) | ||
| 198.0 (Ar-C =O) | ||
| 173.0 (Ester C =O) |
1.2. Experimental Protocol for NMR Spectroscopy
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
Instrument Parameters (for a 400 MHz Spectrometer):
-
¹H NMR:
-
Number of scans: 16
-
Acquisition time: 4 seconds
-
Relaxation delay: 1 second
-
Spectral width: 16 ppm
-
-
¹³C NMR:
-
Number of scans: 1024
-
Acquisition time: 1 second
-
Relaxation delay: 2 seconds
-
Spectral width: 240 ppm
-
Proton decoupling: Broadband decoupling
-
1.3. NMR Workflow Diagram
Caption: Workflow for NMR analysis of this compound.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.
2.1. Predicted Mass Spectrometry Data
Table 2: Predicted m/z Values for Major Fragments of this compound
| m/z | Predicted Fragment | Notes |
| 264.1 | [M]⁺ | Molecular Ion |
| 219.1 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group from the ester. |
| 177.1 | [CH₃CH₂CH₂O-C₆H₄-C=O]⁺ | Acylium ion formed by cleavage of the C-C bond adjacent to the aromatic ketone. |
| 149.1 | [CH₃CH₂CH₂O-C₆H₄]⁺ | Loss of CO from the acylium ion. |
| 105.0 | [C₆H₅-C=O]⁺ | For comparison, this is a major fragment for ethyl 4-oxo-4-phenylbutyrate.[1] |
2.2. Experimental Protocol for Mass Spectrometry
Sample Preparation:
-
Prepare a stock solution of the sample at 1 mg/mL in methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent.
Instrumentation (Electrospray Ionization - ESI):
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Mass Range: m/z 50-500
2.3. Mass Spectrometry Workflow Diagram
Caption: Workflow for Mass Spectrometry analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
3.1. Predicted FTIR Data
Table 3: Predicted Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~2960-2850 | C-H (alkyl) | Stretching |
| ~1735 | C=O (ester) | Stretching |
| ~1680 | C=O (aromatic ketone) | Stretching |
| ~1600, ~1510 | C=C (aromatic) | Stretching |
| ~1250 | C-O (aryl ether) | Stretching |
| ~1170 | C-O (ester) | Stretching |
3.2. Experimental Protocol for FTIR Spectroscopy
Sample Preparation (Neat Liquid):
-
Ensure the ATR crystal is clean by wiping it with isopropanol and allowing it to dry completely.
-
Place a single drop of the neat liquid sample of this compound directly onto the ATR crystal.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
3.3. Logical Diagram of Analytical Techniques
Caption: Interrelationship of analytical techniques for characterization.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for determining the purity of this compound and for quantitative analysis. A reverse-phase method is generally suitable for this type of compound.[2]
4.1. HPLC Data
Table 4: HPLC Method Parameters and Expected Results
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 275 nm |
| Expected Retention Time | Dependent on the exact mobile phase composition, but expected to be in the range of 5-15 minutes with a typical gradient. |
4.2. Experimental Protocol for HPLC
Sample and Mobile Phase Preparation:
-
Prepare the mobile phase by mixing the appropriate volumes of HPLC-grade acetonitrile and water. Degas the mobile phase using sonication or vacuum filtration.
-
Prepare a stock solution of the sample at 1 mg/mL in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.
-
Filter all sample solutions through a 0.45 µm syringe filter before injection.
System Suitability:
-
Inject a standard solution five times. The relative standard deviation (RSD) of the peak area should be less than 2%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
4.3. HPLC Analysis Workflow Diagram
Caption: Workflow for HPLC purity analysis.
References
Application Notes and Protocols for the Synthesis of Ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate
Abstract
This document provides a detailed protocol for the synthesis of ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate, a potentially valuable intermediate in drug discovery and development. The synthesis is a two-step process commencing with the Friedel-Crafts acylation of n-propoxybenzene with succinic anhydride to yield 4-(4-n-propoxyphenyl)-4-oxobutanoic acid. This intermediate is subsequently esterified to produce the target compound. This protocol is intended for researchers and scientists in the field of medicinal chemistry and organic synthesis.
Introduction
This compound and its analogs are of interest in medicinal chemistry. The synthesis protocol described herein is robust and employs common laboratory reagents and techniques. The core of this synthesis involves a Friedel-Crafts acylation, a fundamental reaction in organic chemistry for the formation of carbon-carbon bonds between aromatic rings and acyl groups.[1][2] This is followed by a standard esterification to enhance the compound's potential for further chemical modification.
Overall Reaction Scheme
Step 1: Friedel-Crafts Acylation n-Propoxybenzene + Succinic Anhydride → 4-(4-n-propoxyphenyl)-4-oxobutanoic acid
Step 2: Esterification 4-(4-n-propoxyphenyl)-4-oxobutanoic acid + Ethanol → this compound
Experimental Protocols
Part 1: Synthesis of 4-(4-n-propoxyphenyl)-4-oxobutanoic acid (Friedel-Crafts Acylation)
This procedure is adapted from established methods of Friedel-Crafts acylation of substituted benzenes with anhydrides.[3][4]
Materials:
-
n-Propoxybenzene
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene (solvent)
-
5% Hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, add anhydrous aluminum chloride (see Table 1 for quantity).
-
Add nitrobenzene to the flask and cool the mixture in an ice bath to 0-5 °C with continuous stirring.
-
In a separate beaker, dissolve succinic anhydride in nitrobenzene.
-
Slowly add the succinic anhydride solution to the cooled AlCl₃ suspension from the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, add n-propoxybenzene dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0-5 °C.
-
Once the addition of n-propoxybenzene is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
After the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and 5% HCl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to remove the solvent.
-
The resulting crude product, 4-(4-n-propoxyphenyl)-4-oxobutanoic acid, can be purified by recrystallization from a suitable solvent system like ethanol/water.
Part 2: Synthesis of this compound (Esterification)
This procedure follows a standard acid-catalyzed esterification method.
Materials:
-
4-(4-n-propoxyphenyl)-4-oxobutanoic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with heating mantle
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask containing 4-(4-n-propoxyphenyl)-4-oxobutanoic acid, add an excess of anhydrous ethanol.
-
With gentle stirring, add a catalytic amount of concentrated sulfuric acid (typically 3-5 drops).
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with deionized water, followed by a saturated sodium bicarbonate solution to neutralize the acid catalyst, and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).
Data Presentation
Table 1: Reactant and Product Information
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles (mol) | Mass/Volume |
| n-Propoxybenzene | C₉H₁₂O | 136.19 | User defined | User defined |
| Succinic anhydride | C₄H₄O₃ | 100.07 | User defined | User defined |
| Aluminum chloride | AlCl₃ | 133.34 | User defined | User defined |
| 4-(4-n-propoxyphenyl)-4-oxobutanoic acid | C₁₃H₁₆O₄ | 236.26 | Theoretical | Theoretical |
| Ethanol | C₂H₆O | 46.07 | Excess | Excess |
| This compound | C₁₅H₂₀O₄ | 264.32 | Theoretical | Theoretical |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Reaction Mechanism Overview
Caption: Overview of the reaction mechanisms for the two-step synthesis.
References
- 1. Friedel–Crafts Acylation [sigmaaldrich.com]
- 2. What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of $ AlC{l_3} $ ? [vedantu.com]
- 3. A practical procedure for the synthesis of esonarimod, (R,S)-2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid, an antirheumatic agent (part 1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate as a Key Intermediate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate, a crucial intermediate in the synthesis of various organic molecules, most notably the anti-asthmatic drug Pranlukast. This document outlines the synthetic pathway, detailed experimental protocols, and its primary application.
Introduction
This compound is a keto-ester that serves as a valuable building block in organic synthesis. Its structure, featuring a substituted aromatic ring, a ketone, and an ester functional group, allows for a variety of subsequent chemical transformations. Its principal application lies in the pharmaceutical industry as a key intermediate in the multi-step synthesis of Pranlukast, a leukotriene receptor antagonist.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved in a two-step process:
-
Friedel-Crafts Acylation: This step involves the reaction of n-propoxybenzene with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form 4-oxo-4-(4-n-propoxyphenyl)butanoic acid.
-
Fischer Esterification: The carboxylic acid intermediate is then esterified using ethanol in the presence of an acid catalyst to yield the final product, this compound.
Experimental Protocols
The following are detailed, representative protocols for the synthesis of this compound. These are based on established procedures for analogous compounds.
Step 1: Synthesis of 4-Oxo-4-(4-n-propoxyphenyl)butanoic Acid via Friedel-Crafts Acylation
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
| n-Propoxybenzene | 136.19 | 13.6 g | 0.10 |
| Succinic Anhydride | 100.07 | 10.0 g | 0.10 |
| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 29.3 g | 0.22 |
| Dichloromethane (DCM) | 84.93 | 200 mL | - |
| Hydrochloric Acid (conc.) | 36.46 | As needed | - |
| Water (deionized) | 18.02 | As needed | - |
Procedure:
-
To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride guard tube, add anhydrous aluminum chloride (29.3 g) and dichloromethane (100 mL).
-
Cool the suspension to 0-5 °C in an ice bath.
-
In a separate beaker, dissolve n-propoxybenzene (13.6 g) and succinic anhydride (10.0 g) in dichloromethane (100 mL).
-
Slowly add the n-propoxybenzene and succinic anhydride solution to the aluminum chloride suspension via the dropping funnel over a period of 30-45 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice (approx. 300 g) and concentrated hydrochloric acid (50 mL).
-
Stir the mixture vigorously until the aluminum salts are dissolved.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with water (2 x 100 mL), and then with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure 4-oxo-4-(4-n-propoxyphenyl)butanoic acid.
Expected Yield: Based on similar reactions, the expected yield is in the range of 85-90%.[1]
Step 2: Synthesis of this compound via Fischer Esterification
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
| 4-Oxo-4-(4-n-propoxyphenyl)butanoic acid | 236.26 | 23.6 g | 0.10 |
| Ethanol (absolute) | 46.07 | 150 mL | - |
| Sulfuric Acid (conc.) | 98.08 | 2 mL | - |
| Sodium Bicarbonate (saturated solution) | 84.01 | As needed | - |
| Water (deionized) | 18.02 | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve 4-oxo-4-(4-n-propoxyphenyl)butanoic acid (23.6 g) in absolute ethanol (150 mL).
-
Carefully add concentrated sulfuric acid (2 mL) to the solution while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The reaction can be monitored by TLC.
-
After cooling to room temperature, remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (100 mL) and wash with water (50 mL).
-
Carefully wash with a saturated solution of sodium bicarbonate (2 x 50 mL) to neutralize the excess acid.
-
Wash again with water (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by vacuum distillation or column chromatography if necessary.
Expected Yield: Fischer esterification reactions, when driven to completion with excess alcohol, can achieve high yields, typically in the range of 90-98%.
Application in Pranlukast Synthesis
This compound is a key precursor in the synthesis of Pranlukast. The subsequent steps in the synthesis of Pranlukast typically involve the formation of a chromone ring system and the introduction of a tetrazole moiety.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis of this compound based on analogous reactions reported in the literature.
| Step | Reaction | Reactants | Key Conditions | Solvent | Typical Yield (%) | Purity (%) |
| 1 | Friedel-Crafts Acylation | n-Propoxybenzene, Succinic Anhydride, AlCl₃ | 0 °C to RT, 4-6 h | Dichloromethane | 85 - 90 | >95 (after recrystallization) |
| 2 | Fischer Esterification | 4-Oxo-4-(4-n-propoxyphenyl)butanoic acid, Ethanol, H₂SO₄ | Reflux, 4-6 h | Ethanol | 90 - 98 | >98 (after purification) |
Note: The yields and purity are estimates based on similar chemical transformations and may vary depending on the specific reaction conditions and purification methods employed.
Conclusion
This compound is a valuable intermediate, and its synthesis via Friedel-Crafts acylation followed by Fischer esterification is a robust and high-yielding process. The detailed protocols provided herein offer a solid foundation for researchers and drug development professionals working on the synthesis of Pranlukast and other related compounds. Careful execution of these steps and appropriate purification techniques are crucial for obtaining a high-purity product suitable for subsequent synthetic transformations.
References
Application Notes and Protocols: Ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate is a chemical compound with a molecular structure that suggests potential applications in medicinal chemistry. Its core 4-aryl-4-oxobutanoate scaffold is found in various biologically active molecules. This document provides an overview of its potential use as a kinase inhibitor, drawing parallels from structurally related compounds, and offers detailed protocols for its synthesis and biological evaluation.
Potential Application: Kinase Inhibition
While specific biological data for this compound is not extensively available in public literature, the structurally related class of compounds, ethyl 2,4-dioxo-4-arylbutanoates, has been investigated as inhibitors of Src kinase. Src family kinases (SFKs) are non-receptor tyrosine kinases that play crucial roles in cell proliferation, differentiation, survival, and migration. Their over-expression or mutation is linked to the progression of various human cancers, making them an attractive target for anticancer drug development.
The 4-oxo-4-arylbutyrate moiety can be considered a pharmacophore that may interact with the ATP-binding site of kinases. The n-propoxy group on the phenyl ring can potentially engage in hydrophobic interactions within the kinase domain, influencing binding affinity and selectivity.
Data Presentation: Src Kinase Inhibitory Activity of Related Compounds
The following table summarizes the Src kinase inhibitory activity of a series of ethyl 2,4-dioxo-4-arylbutanoate derivatives, which provides a basis for hypothesizing the potential activity of this compound.
| Compound ID | Aryl Substituent | IC50 (µM)[1] |
| 3a | Phenyl | 75.6[1] |
| 3b | 4-Methylphenyl | 62.1[1] |
| 3c | 4-Methoxyphenyl | 80.2[1] |
| 3d | 4-Fluorophenyl | 90.3[1] |
| 3e | 2,4-Dichlorophenyl | 85.4[1] |
| 3f | 3-Methylphenyl | 48.3[1] |
| Staurosporine | (Reference) | 0.02[1] |
Note: The above data is for ethyl 2,4-dioxo-4-arylbutanoate derivatives, not this compound. This data is presented to illustrate the potential for this class of compounds to inhibit Src kinase.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of related arylbutanoate derivatives.
Materials:
-
4-n-propoxyacetophenone
-
Diethyl oxalate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Dichloromethane
-
Sulfuric acid (dilute solution)
-
Sodium sulfate (Na2SO4)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Prepare a fresh solution of sodium ethoxide by dissolving sodium metal in anhydrous ethanol under an inert atmosphere.
-
In a round-bottom flask, dissolve 4-n-propoxyacetophenone in anhydrous ethanol.
-
To the stirred solution from step 2, add a solution of diethyl oxalate in anhydrous ethanol dropwise at room temperature.
-
After the addition is complete, stir the reaction mixture overnight at room temperature.
-
Heat the reaction mixture to 80°C for 30 minutes.
-
Cool the mixture to room temperature and acidify to pH 2 with a dilute sulfuric acid solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the mixture and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from ethanol to obtain pure this compound.
Protocol 2: In Vitro Src Kinase Inhibition Assay
This protocol describes a method to evaluate the inhibitory activity of the synthesized compound against Src kinase.
Materials:
-
This compound
-
Recombinant Src kinase
-
Biotinylated peptide substrate (e.g., EGIYDVP)
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
EDTA (Ethylenediaminetetraacetic acid)
-
Streptavidin-coated 96-well plates
-
Phosphotyrosine antibody (e.g., P-Tyr-100) conjugated to a detectable enzyme (e.g., HRP)
-
Substrate for the detection enzyme (e.g., TMB for HRP)
-
Plate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in the kinase buffer.
-
In a 96-well plate, add the recombinant Src kinase and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.
-
Incubate the reaction mixture for 30 minutes at room temperature.
-
Stop the reaction by adding an EDTA solution.
-
Transfer the reaction mixture to a streptavidin-coated 96-well plate and incubate for 60 minutes at room temperature to allow the biotinylated substrate to bind.
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add the phosphotyrosine antibody and incubate for 60 minutes at room temperature.
-
Wash the plate three times with the wash buffer.
-
Add the detection substrate and incubate until a color change is observed.
-
Stop the detection reaction and measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Visualizations
Caption: Experimental workflow for the synthesis and biological evaluation of this compound.
Caption: Hypothetical signaling pathway illustrating the inhibitory effect of the compound on Src kinase.
References
Scaling Up the Synthesis of Ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the scaled-up synthesis of ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate, a key intermediate in various pharmaceutical and organic syntheses. The protocol is divided into two main stages: the Friedel-Crafts acylation to form the carboxylic acid intermediate, followed by Fischer esterification to yield the final product. This guide includes scalable reaction conditions, purification procedures, and expected yields, along with characterization data.
Synthetic Pathway Overview
The synthesis of this compound is achieved through a two-step process. The first step involves the Friedel-Crafts acylation of n-propoxybenzene with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride, to produce the intermediate 4-(4-n-propoxyphenyl)-4-oxobutanoic acid. The subsequent step is the Fischer esterification of this carboxylic acid with ethanol, using a strong acid catalyst such as sulfuric acid, to afford the desired ethyl ester.
Experimental Protocols
Step 1: Synthesis of 4-(4-n-propoxyphenyl)-4-oxobutanoic acid
This procedure details the Friedel-Crafts acylation of n-propoxybenzene with succinic anhydride.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) | Amount (g) | Amount (mol) |
| n-Propoxybenzene | 136.19 | 1.0 | 136.2 | 1.0 |
| Succinic Anhydride | 100.07 | 1.1 | 110.1 | 1.1 |
| Aluminum Chloride (AlCl₃) | 133.34 | 2.2 | 293.3 | 2.2 |
| Dichloromethane (DCM) | - | - | 1 L | - |
| Hydrochloric Acid (HCl), 5M | - | - | 500 mL | - |
| Ethyl Acetate | - | - | As needed | - |
| Brine | - | - | As needed | - |
| Anhydrous Sodium Sulfate | - | - | As needed | - |
Equipment:
-
5 L three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Reflux condenser with a gas outlet to a scrubber
-
Heating mantle with a temperature controller
-
Large beaker with ice-water bath
Procedure:
-
Reaction Setup: Assemble the 5 L three-necked flask with the mechanical stirrer, dropping funnel, and reflux condenser. Ensure all glassware is dry.
-
Reagent Charging: To the flask, add n-propoxybenzene (136.2 g, 1.0 mol) and dichloromethane (1 L). Begin stirring the mixture.
-
Catalyst Addition: Cool the mixture to 0-5 °C using an ice-water bath. Carefully and portion-wise, add anhydrous aluminum chloride (293.3 g, 2.2 mol). The addition is exothermic, so maintain the temperature below 10 °C.
-
Substrate Addition: In a separate beaker, dissolve succinic anhydride (110.1 g, 1.1 mol) in warm dichloromethane (200 mL) and add this solution to the dropping funnel. Add the succinic anhydride solution dropwise to the reaction mixture over 1-2 hours, maintaining the temperature between 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture into a large beaker containing crushed ice and 5M HCl (500 mL). This step should be performed in a well-ventilated fume hood as HCl gas will be evolved.
-
Work-up: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 250 mL). Combine the organic layers, wash with brine (2 x 300 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes to yield 4-(4-n-propoxyphenyl)-4-oxobutanoic acid as a solid.
Expected Yield and Purity:
| Parameter | Value |
| Yield | 80-90% |
| Purity | >95% (by HPLC) |
| Appearance | White to off-white solid |
Step 2: Synthesis of this compound
This procedure details the Fischer esterification of the carboxylic acid intermediate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) | Amount (g) | Amount (mol) |
| 4-(4-n-propoxyphenyl)-4-oxobutanoic acid | 236.26 | 1.0 | 236.3 | 1.0 |
| Ethanol (absolute) | 46.07 | 10 | 460.7 | 10.0 |
| Sulfuric Acid (H₂SO₄), concentrated | 98.08 | catalytic | 5 mL | - |
| Saturated Sodium Bicarbonate Solution | - | - | As needed | - |
| Ethyl Acetate | - | - | As needed | - |
| Brine | - | - | As needed | - |
| Anhydrous Sodium Sulfate | - | - | As needed | - |
Equipment:
-
2 L round-bottom flask
-
Reflux condenser
-
Heating mantle with a temperature controller
-
Separatory funnel
Procedure:
-
Reaction Setup: To the 2 L round-bottom flask, add 4-(4-n-propoxyphenyl)-4-oxobutanoic acid (236.3 g, 1.0 mol) and absolute ethanol (460.7 g, 10.0 mol).
-
Catalyst Addition: Slowly and with stirring, add concentrated sulfuric acid (5 mL).
-
Reaction: Heat the mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC. The Fischer esterification is an equilibrium reaction; using a large excess of ethanol helps to drive the reaction to completion.[1]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol under reduced pressure.
-
Neutralization and Extraction: Dissolve the residue in ethyl acetate (500 mL) and carefully wash with saturated sodium bicarbonate solution until the effervescence ceases. Then, wash with brine (2 x 200 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to yield the pure product.
Expected Yield and Purity:
| Parameter | Value |
| Yield | 85-95% |
| Purity | >98% (by GC) |
| Appearance | Colorless to pale yellow oil |
Characterization Data for this compound
| Property | Value |
| Molecular Formula | C₁₅H₂₀O₄ |
| Molecular Weight | 264.32 g/mol |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.95 (d, J=8.8 Hz, 2H), 6.91 (d, J=8.8 Hz, 2H), 4.14 (q, J=7.1 Hz, 2H), 3.97 (t, J=6.6 Hz, 2H), 3.26 (t, J=6.6 Hz, 2H), 2.76 (t, J=6.6 Hz, 2H), 1.81 (sext, J=7.4 Hz, 2H), 1.25 (t, J=7.1 Hz, 3H), 1.03 (t, J=7.4 Hz, 3H). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 196.7, 173.2, 163.4, 130.5, 129.8, 114.2, 69.8, 60.6, 33.5, 28.3, 22.5, 14.2, 10.5. |
| IR (neat, cm⁻¹) | 2965, 1735, 1680, 1605, 1255, 1175. |
Experimental Workflow Diagram
References
Application Note: Selective Reduction of Ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate to Ethyl 4-hydroxy-4-(4-n-propoxyphenyl)butyrate
Introduction
The selective reduction of a ketone in the presence of other reducible functional groups, such as an ester, is a critical transformation in organic synthesis. This application note details a robust and efficient procedure for the chemoselective reduction of the ketone moiety in ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate to yield the corresponding secondary alcohol, ethyl 4-hydroxy-4-(4-n-propoxyphenyl)butyrate. This protocol utilizes sodium borohydride (NaBH₄), a mild and versatile reducing agent, ensuring high selectivity and yield.[1][2][3][4] This method is particularly relevant for researchers and scientists in drug development and medicinal chemistry, where the synthesis of specific alcohol intermediates is often a crucial step.
Reaction Principle
Sodium borohydride is a hydride-based reducing agent that selectively reduces aldehydes and ketones to their corresponding primary and secondary alcohols.[2][4][5] The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the ketone. Subsequent protonation of the resulting alkoxide intermediate, typically during an aqueous work-up, affords the final alcohol product.[4] Due to the lower reactivity of esters compared to ketones, NaBH₄ is an ideal reagent for this selective transformation under controlled conditions.[1][6]
Experimental Protocol
Materials and Reagents:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Ethyl acetate (EtOAc)
-
Deionized water (H₂O)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl), 1 M solution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
UV lamp
-
Glassware for extraction and filtration
Procedure:
-
Reaction Setup:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous methanol (approximately 0.25 M concentration).[1]
-
Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C.
-
-
Reduction Reaction:
-
While maintaining the temperature at 0 °C, slowly add sodium borohydride (1.0-1.5 eq) to the stirred solution in small portions over 15-20 minutes. The molar ratio of NaBH₄ may be adjusted to optimize the reaction. While theoretically one mole of NaBH₄ can reduce four moles of a ketone, a slight excess is often used in practice.[1][2]
-
After the addition is complete, continue stirring the reaction mixture at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 1-2 hours.
-
-
Work-up Procedure:
-
Once the reaction is complete (as indicated by TLC), carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until the bubbling ceases and the pH is neutral to slightly acidic. This step neutralizes the excess NaBH₄ and hydrolyzes the borate esters.[7]
-
Remove the methanol from the reaction mixture using a rotary evaporator.
-
To the resulting residue, add deionized water and extract the product with ethyl acetate (3 x volume of the aqueous layer).[8]
-
Combine the organic extracts in a separatory funnel and wash sequentially with deionized water and then with brine.[8]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[8]
-
-
Purification:
-
The crude ethyl 4-hydroxy-4-(4-n-propoxyphenyl)butyrate can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.[1] Alternatively, if the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be employed.[1]
-
-
Characterization:
-
The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry.
-
Data Presentation
| Parameter | Starting Material: this compound | Product: Ethyl 4-hydroxy-4-(4-n-propoxyphenyl)butyrate |
| Molecular Formula | C₁₅H₂₀O₄ | C₁₅H₂₂O₄ |
| Molecular Weight | 264.32 g/mol | 266.33 g/mol |
| Appearance | Off-white to pale yellow solid or oil | Colorless to pale yellow oil or solid |
| Typical Yield | - | 85-95% |
| Purity (by HPLC/GC) | >98% | >98% after purification |
| ¹H NMR (CDCl₃, δ ppm) | ~7.9 (d, 2H), ~6.9 (d, 2H), ~4.1 (q, 2H), ~3.9 (t, 2H), ~3.2 (t, 2H), ~2.8 (t, 2H), ~1.8 (m, 2H), ~1.2 (t, 3H), ~1.0 (t, 3H) | ~7.2 (d, 2H), ~6.8 (d, 2H), ~4.7 (t, 1H), ~4.1 (q, 2H), ~3.9 (t, 2H), ~2.4 (t, 2H), ~2.0 (m, 2H), ~1.8 (m, 2H), ~1.2 (t, 3H), ~1.0 (t, 3H) |
| IR (cm⁻¹) | ~1730 (C=O, ester), ~1680 (C=O, ketone), ~1605, ~1510 (C=C, aromatic) | ~3400 (br, O-H), ~1730 (C=O, ester), ~1610, ~1510 (C=C, aromatic) |
Note: The NMR and IR data are predicted values and may vary slightly based on experimental conditions and the purity of the sample.
Visualizations
Figure 1. Experimental workflow for the reduction of this compound.
Safety Precautions
-
Sodium borohydride is a flammable solid and can react with water to produce flammable hydrogen gas. Handle with care in a well-ventilated fume hood.
-
Methanol is flammable and toxic. Avoid inhalation and skin contact.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, at all times.
-
The quenching process with acid can be exothermic and may produce hydrogen gas. Perform this step slowly and with adequate cooling.
References
- 1. www1.chem.umn.edu [www1.chem.umn.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. webassign.net [webassign.net]
- 4. science-revision.co.uk [science-revision.co.uk]
- 5. Reduction of Aldehydes and Ketones | OpenOChem Learn [learn.openochem.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Borohydride reduction of a ketone [cs.gordon.edu]
- 8. web.mnstate.edu [web.mnstate.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis, which typically proceeds via a Friedel-Crafts acylation of n-propoxybenzene with succinic anhydride, followed by esterification.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Lewis Acid Catalyst: The Lewis acid (e.g., AlCl₃) may have been deactivated by moisture. | 1. Use fresh, anhydrous Lewis acid from a newly opened container. Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon). |
| 2. Deactivated Aromatic Ring: The n-propoxybenzene starting material may be impure or contain deactivating substituents. | 2. Ensure the purity of n-propoxybenzene using techniques like distillation. | |
| 3. Insufficient Reaction Temperature or Time: The reaction may not have reached completion. | 3. Gradually increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC). | |
| 4. Inappropriate Solvent: The chosen solvent may not be suitable for the reaction. A patent suggests that dichlorobenzenes can be effective solvents for similar reactions to produce high-quality products in high yields[1]. | 4. Consider using o-, m-, p-dichlorobenzene, or a mixture thereof as the solvent[1]. | |
| Presence of Significant Impurities | 1. Isomer Formation: The n-propoxy group is ortho- and para-directing. Acylation can occur at the ortho-position, leading to the formation of ethyl 4-oxo-4-(2-n-propoxyphenyl)butyrate. A patent for a similar synthesis of 4-(4-methoxyphenyl)-4-oxobutyric acid notes the formation of the meta-isomer as an impurity[1]. | 1. Optimize the reaction temperature. Lower temperatures often favor the formation of the para-isomer. Purification by column chromatography may be necessary to separate the isomers. |
| 2. Ether Cleavage: The strong Lewis acid and elevated temperatures can cleave the n-propoxy ether linkage, leading to the formation of phenolic byproducts. | 2. Use the minimum effective amount of Lewis acid. Avoid excessively high reaction temperatures. Consider using a milder Lewis acid if possible. | |
| 3. Polyacylation: The product, still containing an activating alkoxy group, may undergo a second acylation. | 3. Use a stoichiometric amount of the limiting reagent (n-propoxybenzene or succinic anhydride). Adding the acylating agent slowly to the reaction mixture can also help minimize this side reaction. | |
| 4. Incomplete Esterification: If the synthesis involves a two-step process (acylation followed by esterification), the intermediate carboxylic acid may be present in the final product. | 4. Ensure the esterification reaction goes to completion by using an excess of ethanol and a suitable acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid). | |
| Product is a Dark Oil or Tar | 1. Reaction Temperature Too High: Excessive heat can lead to polymerization and decomposition of reagents and products. | 1. Maintain a controlled and consistent reaction temperature. |
| 2. Presence of Water: Water can react with the Lewis acid and intermediates, leading to side reactions and decomposition. | 2. Ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A1: The most common synthetic route is a Friedel-Crafts acylation of n-propoxybenzene with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form 4-oxo-4-(4-n-propoxyphenyl)butanoic acid. This is followed by an esterification step with ethanol to yield the final product.
Q2: What are the most common side products I should expect?
A2: The most likely side products include:
-
Ortho-isomer: Ethyl 4-oxo-4-(2-n-propoxyphenyl)butyrate, due to the ortho-, para-directing nature of the n-propoxy group.
-
Phenolic impurities: Resulting from the cleavage of the n-propoxy ether bond under the harsh reaction conditions.
-
Diacylated products: Arising from a second Friedel-Crafts acylation on the product molecule.
Q3: How can I minimize the formation of the ortho-isomer?
A3: The formation of the para-isomer is generally favored over the ortho-isomer due to steric hindrance. Running the reaction at lower temperatures can often increase the selectivity for the para-product.
Q4: My reaction mixture turned black. What happened and can I salvage the product?
A4: A black or dark-colored reaction mixture often indicates decomposition or polymerization, which can be caused by excessive heat or the presence of moisture. It may be difficult to salvage the product, but you can attempt a workup and purification by column chromatography to see if any desired product can be isolated.
Q5: What is a suitable solvent for this reaction?
A5: While various solvents can be used for Friedel-Crafts acylations, a patent for the synthesis of similar 4-alkoxyphenyl-4-oxobutyric acids suggests that dichlorobenzenes (ortho-, meta-, or para-) can lead to high yields and good product quality[1].
Visualizations
Reaction Pathway and Potential Side Reactions
Caption: Main reaction pathway and potential side reactions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
References
Technical Support Center: HPLC Purification of Ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate
This guide provides troubleshooting advice and frequently asked questions for the purification of ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate by High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the most common problems encountered during the HPLC purification of a moderately polar compound like this compound?
The most frequent issues include poor peak shape (tailing, fronting, or splitting), inconsistent retention times, high system back-pressure, and the appearance of unexpected "ghost" peaks.[1][2][3][4][5] These problems can stem from the column, the mobile phase, the sample preparation, or the HPLC system itself.[5]
Q2: What is a good starting point for developing an HPLC method for this compound?
For a moderately polar molecule containing an aromatic ring, a reversed-phase (RP) HPLC method is the most common and versatile starting point.[6] A C18 column with a mobile phase of acetonitrile and water is a standard choice.[7][8] The aromatic ring allows for easy detection using a UV detector, likely around 254 nm.[8]
Q3: How can I prevent most of these issues from occurring in the first place?
Proactive measures are key. Always use high-purity, HPLC-grade solvents and freshly prepared mobile phases.[3][9][10] Filter your sample and mobile phase to prevent particulate matter from clogging the system.[4][10][11] Regular system maintenance, including replacing worn pump seals and cleaning check valves, can prevent many pressure and flow rate issues.[12][13]
In-Depth Troubleshooting Guide
Peak Shape Problems
Q4: My peak is tailing. What are the potential causes and solutions?
Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or issues with the column itself.[14][15]
-
Cause: Interaction with active sites (residual silanols) on the silica-based column packing. The ketone group in your compound can interact with these sites.[1][5]
-
Cause: Column overload.[14]
-
Cause: A void or channel in the column packing.[14][17]
-
Solution: This may require replacing the column. To confirm, you can try reversing and flushing the column (if the manufacturer allows).[14]
-
Q5: My peak is split or has a shoulder. How do I fix this?
Peak splitting can indicate a problem with the column inlet, the sample solvent, or co-elution of an impurity.[2][11][18]
-
Cause: Partially blocked column frit. This disrupts the flow path of the sample onto the column.[2][11] If all peaks are split, this is a strong possibility.[2][11]
-
Solution: Replace the inlet frit or the entire column. Using an in-line filter or guard column can prevent this.[11]
-
-
Cause: Sample solvent is incompatible with the mobile phase. If your sample is dissolved in a much stronger solvent than the mobile phase, it can cause peak distortion.[1]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.
-
-
Cause: Co-eluting impurity. If only the main peak is split, it might be two different compounds eluting very close together.[2][11]
Ghost Peaks
Q6: I see peaks in my chromatogram that are not from my sample (ghost peaks). Where are they coming from?
Ghost peaks are unexpected peaks that can originate from the mobile phase, system contamination, or carryover from previous injections.[3][9][19][20]
-
Cause: Contaminated mobile phase. Impurities in solvents, especially water, or microbial growth can cause ghost peaks.[3][9]
-
Cause: Carryover from a previous injection.
-
Cause: Leaks in the pump or injector allowing contaminants into the system.[3]
-
Solution: Inspect the system for any loose fittings and check pump seals for wear.[1]
-
System and Retention Time Issues
Q7: My system back pressure is too high. What should I do?
High back pressure is usually caused by a blockage in the flow path.[4][21][22][23][24]
-
Cause: Blockage in the column or guard column. This is often due to particulate matter from the sample or mobile phase.[4][22]
-
Cause: Blocked tubing or in-line filter.[23]
-
Solution: Replace the suspected tubing or filter.[4]
-
Q8: My retention times are drifting or are not reproducible. Why?
Shifting retention times can be caused by changes in the mobile phase, flow rate, or column temperature.[1][25]
-
Cause: Poorly equilibrated column.
-
Solution: Increase the column equilibration time between runs to ensure the stationary phase is fully conditioned to the initial mobile phase conditions.[1]
-
-
Cause: Changes in mobile phase composition. This can happen due to evaporation of a volatile solvent or improper mixing.
-
Solution: Prepare fresh mobile phase.[1] Keep solvent bottles capped.
-
-
Cause: Fluctuations in column temperature.
Experimental Protocol
This protocol provides a starting point for the reversed-phase HPLC purification of this compound. Optimization will likely be required.
-
Column Selection:
-
Stationary Phase: C18 (end-capped)
-
Particle Size: 5 µm
-
Dimensions: 4.6 mm ID x 250 mm length
-
-
Mobile Phase Preparation:
-
Chromatographic Conditions:
-
Mode: Gradient Elution
-
Gradient Program: Start with a 50:50 mixture of Solvents A and B. Linearly increase to 95% Solvent B over 20 minutes. Hold for 5 minutes, then return to initial conditions and re-equilibrate for 10 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C (using a column oven)
-
Detector: UV at 254 nm
-
-
Sample Preparation:
-
Dissolve the crude sample in the initial mobile phase (50:50 Water:Acetonitrile).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10 µL. Adjust as needed based on sample concentration to avoid column overload.[1]
-
Data Presentation Tables
Table 1: Effect of Mobile Phase Composition on Retention
| % Acetonitrile (Solvent B) | Retention Time | Peak Shape |
| 50% | Longer | May be broader |
| 70% | Intermediate | Likely optimal |
| 90% | Shorter | May result in poor separation from impurities |
| Isocratic conditions | A higher percentage of the organic solvent (acetonitrile) will decrease retention time in reversed-phase HPLC. |
Table 2: Impact of Flow Rate on Purification
| Flow Rate (mL/min) | Typical Back Pressure | Analysis Time | Peak Width |
| 0.8 | Lower | Longer | Narrower (potentially better resolution) |
| 1.0 | Moderate | Standard | Baseline |
| 1.5 | Higher | Shorter | Broader (may decrease resolution)[27] |
| General Trend | Increasing the flow rate speeds up the analysis but also increases back pressure and can reduce separation efficiency.[28][29] |
Visualization of Troubleshooting Workflows
Caption: A general workflow for systematic HPLC troubleshooting.
Caption: Logic diagram for troubleshooting split HPLC peaks.
References
- 1. HPLC Troubleshooting Guide [scioninstruments.com]
- 2. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 3. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 4. nacalai.com [nacalai.com]
- 5. hplc.eu [hplc.eu]
- 6. ijprajournal.com [ijprajournal.com]
- 7. welch-us.com [welch-us.com]
- 8. pp.bme.hu [pp.bme.hu]
- 9. welch-us.com [welch-us.com]
- 10. uhplcs.com [uhplcs.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. bvchroma.com [bvchroma.com]
- 13. The 10 Most Common HPLC Problems and Solutions! | Universal Lab Blog [universallab.org]
- 14. gmpinsiders.com [gmpinsiders.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. chromtech.com [chromtech.com]
- 17. bio-works.com [bio-works.com]
- 18. uhplcs.com [uhplcs.com]
- 19. hplc.eu [hplc.eu]
- 20. Ghost Peaks in HPLC - 5 common sources - Axion Labs [axionlabs.com]
- 21. lcms.cz [lcms.cz]
- 22. labtech.tn [labtech.tn]
- 23. uhplcs.com [uhplcs.com]
- 24. mastelf.com [mastelf.com]
- 25. Expert Guide to Troubleshooting Common HPLC Issues - AELAB | Laboratory Equipment and Scientific Instrument Supplier [aelabgroup.com]
- 26. researchgate.net [researchgate.net]
- 27. lcms.cz [lcms.cz]
- 28. quora.com [quora.com]
- 29. Effect of flow rate on separation [August 24, 2004] - Chromatography Forum [chromforum.org]
Technical Support Center: Optimizing Synthesis of Ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent synthetic route is the Friedel-Crafts acylation of n-propoxybenzene with succinic anhydride or a derivative, followed by esterification. This method is widely used for preparing aryl keto-acids and their esters.
Q2: What are the typical starting materials and reagents for this synthesis?
A2: The key starting materials are n-propoxybenzene and a succinic acid derivative (e.g., succinic anhydride or ethyl succinyl chloride). The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), and conducted in an appropriate solvent.
Q3: What are the critical parameters to control during the reaction?
A3: Key parameters to control for a successful synthesis include reaction temperature, the molar ratio of reactants and catalyst, the choice of solvent, and reaction time. Careful control of these variables is crucial for maximizing yield and minimizing side products.
Q4: What are some common side reactions to be aware of?
A4: Potential side reactions in Friedel-Crafts acylation include the formation of regioisomers (ortho-acylation instead of the desired para-acylation), polyacylation (the introduction of more than one acyl group onto the aromatic ring), and cleavage of the ether linkage under harsh conditions.
Q5: How can I monitor the progress of the reaction?
A5: Reaction progress can be monitored using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). These methods allow for the visualization of the consumption of starting materials and the formation of the desired product over time.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive or insufficient catalyst. | 1. Use fresh, anhydrous Lewis acid catalyst. Ensure the molar ratio of the catalyst to the limiting reagent is optimized (see table below for starting points). |
| 2. Low reaction temperature. | 2. Gradually increase the reaction temperature. Monitor for product formation and potential side reactions at higher temperatures. | |
| 3. Insufficient reaction time. | 3. Extend the reaction time and monitor the progress by TLC or GC until the starting material is consumed. | |
| 4. Poor quality of starting materials. | 4. Ensure starting materials are pure and anhydrous. n-Propoxybenzene should be free of phenol impurities. | |
| Formation of Multiple Products (Impurities) | 1. Reaction temperature is too high. | 1. Lower the reaction temperature to improve selectivity. A stepwise increase in temperature can be beneficial. |
| 2. Incorrect molar ratio of reactants. | 2. Adjust the molar ratio of n-propoxybenzene to the acylating agent. An excess of the aromatic compound can sometimes reduce polyacylation. | |
| 3. Isomer formation (ortho-acylation). | 3. The choice of solvent can influence regioselectivity. Experiment with different solvents (e.g., nitrobenzene, carbon disulfide, dichloroethane). | |
| Product is Difficult to Purify | 1. Presence of unreacted starting materials. | 1. Optimize reaction conditions to ensure complete conversion of the limiting reagent. |
| 2. Formation of closely related side products. | 2. Employ column chromatography for purification. A gradient elution with a suitable solvent system (e.g., hexane/ethyl acetate) is recommended. | |
| 3. Oily product that is difficult to crystallize. | 3. Attempt purification by vacuum distillation if the product is thermally stable. Seeding the oil with a small crystal of the pure product can sometimes induce crystallization. |
Experimental Protocols & Data
General Friedel-Crafts Acylation Protocol
A general procedure for the synthesis involves the slow addition of the acylating agent (e.g., ethyl succinyl chloride) to a cooled mixture of n-propoxybenzene and a Lewis acid (e.g., aluminum chloride) in an inert solvent. The reaction is stirred at a controlled temperature until completion. The reaction mixture is then quenched, typically with ice-water, and the product is extracted, washed, dried, and purified.
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Recommended Range | Notes |
| Molar Ratio (n-propoxybenzene : Acylating Agent : AlCl₃) | 1 : 1.1 : 1.2 | A slight excess of the acylating agent and catalyst is often used. |
| Temperature (°C) | 0 - 25 | Start at a lower temperature and slowly warm to room temperature. |
| Reaction Time (hours) | 2 - 8 | Monitor by TLC or GC to determine the optimal time. |
| Solvent | Dichloroethane, Nitrobenzene, Carbon Disulfide | The choice of solvent can significantly impact the reaction. |
Visualizations
Experimental Workflow
Technical Support Center: Purification of Ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound and what are the likely impurities?
A1: The most common synthetic route is the Friedel-Crafts acylation of n-propoxybenzene with either succinic anhydride (followed by esterification) or ethyl succinyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃).
Potential impurities include:
-
Unreacted Starting Materials: n-propoxybenzene and succinic acid/ester derivatives.
-
Polysubstituted Products: Di-acylated n-propoxybenzene species.
-
Isomeric Products: Acylation at the ortho position instead of the para position of n-propoxybenzene.
-
Solvent Residues: From the reaction and workup steps.
-
Hydrolyzed Product: 4-oxo-4-(4-n-propoxyphenyl)butanoic acid, if the ethyl ester is hydrolyzed during workup.
Q2: What are the recommended initial purification techniques for crude this compound?
A2: For initial purification, a combination of aqueous workup followed by either recrystallization or column chromatography is recommended. An acidic wash (e.g., dilute HCl) can help remove any basic impurities, followed by a basic wash (e.g., sodium bicarbonate solution) to remove acidic impurities like unreacted succinic acid or the hydrolyzed product.
Q3: Which analytical techniques are suitable for assessing the purity of the final product?
A3: Purity should be assessed using a combination of techniques:
-
Thin-Layer Chromatography (TLC): For rapid qualitative assessment of the number of components in a mixture.
-
High-Performance Liquid Chromatography (HPLC): To obtain quantitative purity data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Oily Product That Fails to Crystallize
| Potential Cause | Troubleshooting Step |
| Presence of Impurities | Impurities can significantly inhibit crystallization. Attempt to further purify the oil by column chromatography before re-attempting recrystallization. |
| Incorrect Recrystallization Solvent | The solvent may be too good, preventing precipitation. Try adding a less polar anti-solvent (e.g., hexanes) dropwise to a solution of the oil in a more polar solvent (e.g., ethyl acetate) until turbidity persists, then heat until clear and allow to cool slowly. |
| Low Purity of Crude Product | If the product is very impure, direct crystallization may not be feasible. A preliminary purification by column chromatography is recommended. |
Issue 2: Poor Separation During Column Chromatography
| Potential Cause | Troubleshooting Step |
| Inappropriate Solvent System (Eluent) | The eluent polarity may be too high (all compounds elute quickly) or too low (compounds do not move). Optimize the solvent system using TLC first. Aim for an Rf value of 0.25-0.35 for the desired compound.[1] A common starting point for aromatic ketones/esters is a mixture of hexanes and ethyl acetate. |
| Column Overloading | Too much crude material was loaded onto the column, leading to broad bands and poor separation. Use a sample-to-adsorbent ratio of approximately 1:30 to 1:50 by weight. |
| Improper Column Packing | Air bubbles or cracks in the stationary phase create channels, leading to uneven band elution. Ensure the column is packed uniformly without any trapped air. |
| Sample Insolubility in Eluent | If the crude material is not fully dissolved in the eluent before loading, it can precipitate on the column, causing streaking. Dissolve the sample in a minimal amount of the eluent or a slightly more polar solvent before loading. |
Issue 3: Co-elution of Impurities with the Product in Column Chromatography
| Potential Cause | Troubleshooting Step |
| Similar Polarity of Product and Impurity | The chosen eluent system may not be selective enough. Try a different solvent system. For example, substituting dichloromethane for ethyl acetate can alter the selectivity. |
| Isomeric Impurities | Ortho- and para-isomers often have very similar polarities. A very slow gradient elution or a high-resolution stationary phase may be required. Alternatively, preparative HPLC might be necessary for complete separation. |
Data Presentation
The following table presents illustrative data on the purification of crude this compound using different methods. Note: This data is representative and may not reflect actual experimental results.
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) | Notes |
| Recrystallization (Ethanol/Water) | 85% | 98.5% | 75 | Effective for removing less polar impurities. |
| Column Chromatography (Silica Gel, Hexane:Ethyl Acetate Gradient) | 85% | 99.2% | 80 | Good for removing both more and less polar impurities. |
| Preparative HPLC (C18, Acetonitrile/Water Gradient) | 98.5% (from Recrystallization) | >99.9% | 90 | Used for achieving very high purity, often for analytical standards. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Dissolution: Dissolve the crude this compound in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethyl acetate, acetone, or ethanol).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Purification by Flash Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system (eluent) using TLC. A good starting point is a mixture of hexanes and ethyl acetate. The ideal eluent system should give the product an Rf value of approximately 0.25-0.35.[1]
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Pass the eluent through the column, gradually increasing the polarity if a gradient elution is used. Collect fractions in test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
Technical Support Center: Synthesis of Aryl Ketoesters
Welcome to the technical support center for the synthesis of aryl ketoesters. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing aryl ketoesters?
A1: The primary synthetic routes to aryl ketoesters include Friedel-Crafts acylation of arenes with oxalyl chloride or its derivatives, oxidation of aryl acetic esters, and methods involving the use of diazo compounds.[1][2][3] Each method has its own advantages and is suited for different substrates and scales of reaction.
Q2: I am experiencing low yields in my Friedel-Crafts acylation. What are the common causes?
A2: Low yields in Friedel-Crafts acylation for aryl ketoester synthesis can stem from several factors:
-
Deactivated Aromatic Rings: The reaction works best with electron-rich aromatic compounds.[4] Strongly deactivated rings (e.g., nitrobenzene) will not react.[5][6]
-
Catalyst Inactivation: The Lewis acid catalyst (e.g., AlCl₃) can be complexed by certain functional groups on the aromatic substrate, such as amines, rendering it inactive.[6]
-
Substrate/Product Instability: The starting material or the resulting aryl ketoester may be sensitive to the strongly acidic reaction conditions.
-
Carbocation Rearrangement: While less common in acylation compared to alkylation, rearrangements of the acylium ion can occur, leading to undesired products.[4][7]
-
Inadequate Reaction Conditions: Incorrect stoichiometry of reagents, temperature, or reaction time can all lead to incomplete conversion.
Q3: What are common side reactions to be aware of during aryl ketoester synthesis?
A3: A significant side reaction, particularly when using phenolic esters or under certain Friedel-Crafts conditions, is the Fries rearrangement . This reaction involves the migration of the acyl group from the phenolic oxygen to the aromatic ring, yielding hydroxy aryl ketones as byproducts.[8][9][10][11] The regioselectivity (ortho- or para-substitution) of the Fries rearrangement is influenced by reaction temperature and the solvent used.[8][9] Another potential side reaction in Friedel-Crafts acylation is polyacylation , although it is less common than polyalkylation because the introduction of an acyl group deactivates the aromatic ring to further substitution.[4][12]
Q4: How can I purify my crude aryl ketoester product effectively?
A4: Flash column chromatography is a widely used and effective method for purifying aryl ketoesters.[13][14] The choice of solvent system is crucial for good separation. Common solvent systems include mixtures of hexanes and ethyl acetate, or dichloromethane and methanol for more polar compounds.[13][15] It is recommended to first determine the optimal solvent system using Thin Layer Chromatography (TLC), aiming for an Rf value of around 0.3 for the desired product.[13] For specific impurities, such as residual alcohols from the synthesis, a chemical quench followed by distillation may be necessary.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the synthesis of aryl ketoesters.
Problem 1: Low or No Yield in Friedel-Crafts Acylation
| Symptom | Possible Cause | Troubleshooting Steps |
| No reaction observed. | Deactivated aromatic substrate. | Use an alternative synthetic method if your substrate has strong electron-withdrawing groups. |
| Inactive catalyst. | Ensure the Lewis acid catalyst is fresh and handled under anhydrous conditions. Consider using a stronger Lewis acid if applicable. | |
| Low yield with starting material remaining. | Insufficient catalyst or acylating agent. | Increase the stoichiometry of the Lewis acid and/or the acylating agent. |
| Reaction time is too short. | Monitor the reaction by TLC and extend the reaction time until the starting material is consumed. | |
| Reaction temperature is too low. | Gradually increase the reaction temperature while monitoring for side product formation. | |
| Low yield with multiple unidentified spots on TLC. | Side reactions are occurring. | Lower the reaction temperature. Consider a different Lewis acid catalyst that may be more selective. Ensure a proper work-up procedure to quench the reaction effectively.[16] |
Problem 2: Presence of Impurities After Synthesis
| Symptom | Possible Impurity | Troubleshooting & Purification |
| TLC shows a spot with a similar Rf to the product. | Isomeric products (e.g., from Fries rearrangement). | Optimize reaction conditions (lower temperature often favors the para product in Fries rearrangement).[9] Use flash column chromatography with a carefully selected solvent system for separation. |
| Product is an oil instead of expected solid. | Residual solvent or starting materials. | Ensure complete removal of solvent under reduced pressure. Purify via flash column chromatography. |
| NMR spectrum shows unexpected peaks. | Phenolic byproducts (from Fries rearrangement or hydrolysis). | Wash the organic layer with a mild aqueous base (e.g., sodium bicarbonate solution) during workup to remove acidic phenolic impurities.[17] |
| Alcohol impurities. | Treat the crude product with a reagent that selectively reacts with alcohols, followed by distillation or chromatography. |
Experimental Protocols
Below are detailed methodologies for key experiments in the synthesis of aryl ketoesters.
Protocol 1: Friedel-Crafts Acylation of Anisole with Acetyl Chloride
This protocol describes the synthesis of an aryl ketone, a close analog to an aryl ketoester, and the principles are directly applicable.
Materials:
-
Anisole
-
Acetyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure: [17]
-
Setup: Assemble a dry three-necked round-bottom flask equipped with a stir bar, a condenser with a gas trap, and an addition funnel. All glassware must be thoroughly dried to prevent reaction with the water-sensitive reagents.[17]
-
Reagent Addition: In a fume hood, carefully add aluminum chloride (1.05 equivalents) to the flask, followed by dichloromethane. Cool the suspension in an ice-water bath.
-
Dissolve acetyl chloride (1 equivalent) in dichloromethane and add it to the addition funnel. Add this solution dropwise to the cooled AlCl₃ suspension over approximately 15 minutes.
-
Dissolve anisole (0.75 equivalents relative to acetyl chloride) in dichloromethane and add this to the same addition funnel. Add the anisole solution dropwise to the reaction mixture over about 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 30 minutes.
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex. Stir thoroughly.
-
Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution to neutralize any remaining acid. Be sure to vent the separatory funnel frequently.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the crude product by flash column chromatography.[17]
Protocol 2: One-Pot Synthesis of Aryl α-Ketoesters from Arylacetates via Diazotization and Oxidation
Materials: [1]
-
Arylacetate (e.g., Methyl phenylacetate)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
p-Acetamidobenzenesulfonyl azide
-
Anhydrous acetonitrile (MeCN)
-
Oxone®
-
Sodium bicarbonate (NaHCO₃)
-
Benzene
-
Acetone
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure: [1]
-
Diazotization: Dissolve the arylacetate (1 equivalent) in anhydrous MeCN. Add DBU (0.72 equivalents) and stir at room temperature under a nitrogen atmosphere for 15 minutes.
-
Cool the solution to 0 °C and add p-acetamidobenzenesulfonyl azide (1.2 equivalents). Allow the solution to stir at room temperature for 12 hours or until the diazotization is complete as monitored by TLC.
-
Oxidation: In a separate flask, prepare a mixture of Oxone®, NaHCO₃, benzene, water, and acetone. Cool this mixture to 0 °C.
-
Add the oxidation mixture to the reaction mixture from the diazotization step at 0 °C.
-
Stir the reaction vigorously for about 25 minutes, monitoring the completion of the oxidation by the disappearance of the yellow color and by TLC.
-
Work-up: Add water and extract the mixture with diethyl ether.
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield the pure aryl α-ketoester.[1]
Data Presentation
Table 1: Comparison of Yields for Different Aryl Ketoester Synthesis Methods
| Starting Material | Product | Method | Catalyst/Reagent | Yield (%) | Reference |
| Phenylacetate | Methyl phenylglyoxylate | Diazotization/Oxidation | DBU, p-TsN₃, Oxone® | 83 | [1] |
| 1-Naphthylacetate | Methyl 1-naphthylglyoxylate | Diazotization/Oxidation | DBU, p-TsN₃, Oxone® | 84 | [1] |
| o-Chlorophenylacetate | Methyl o-chlorophenylglyoxylate | Diazotization/Oxidation | DBU, p-TsN₃, Oxone® | 85 | [1] |
| Anisole | p-Methoxyacetophenone | Friedel-Crafts Acylation | AlCl₃, Acetyl Chloride | ~90 (typical) | [17] |
| Phenyl benzoate | 4-Hydroxybenzophenone | Fries Rearrangement | AlCl₃, Nitromethane | Moderate to Good | [10][18] |
| Acetophenone | Phenylglyoxylic acid | SeO₂ Oxidation | Selenium Dioxide | 71-80 | [19] |
Visualizations
Troubleshooting Workflow for Low Yield in Aryl Ketoester Synthesis
Caption: A flowchart for troubleshooting low yields in aryl ketoester synthesis.
Reaction Pathway: Friedel-Crafts Acylation
Caption: The reaction mechanism of Friedel-Crafts acylation.
Logical Relationship: Fries Rearrangement Side Reaction
Caption: The Fries rearrangement as a potential side reaction.
References
- 1. chem.pku.edu.cn [chem.pku.edu.cn]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Ch12: Friedel-Crafts limitations [chem.ucalgary.ca]
- 7. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 9. byjus.com [byjus.com]
- 10. ajchem-a.com [ajchem-a.com]
- 11. Fries Rearrangement [organic-chemistry.org]
- 12. Friedel-Crafts Acylation [organic-chemistry.org]
- 13. Purification [chem.rochester.edu]
- 14. Purification by Flash Column Chromatography | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]
- 15. Chromatography [chem.rochester.edu]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. Friedel–Crafts Acylation of Anisole – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 18. ajchem-a.com [ajchem-a.com]
- 19. researchgate.net [researchgate.net]
stability issues of ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate in solution
Technical Support Center: Ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound in solution. The information is intended for researchers, scientists, and drug development professionals to anticipate and address potential challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: Based on its chemical structure, which contains a β-keto ester and an aromatic ketone functional group, the primary stability concerns are:
-
Hydrolysis: The ethyl ester is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid (4-oxo-4-(4-n-propoxyphenyl)butanoic acid) and ethanol.
-
Decarboxylation: The resulting β-keto acid from hydrolysis is prone to decarboxylation, especially upon heating, which would lead to the formation of 1-(4-n-propoxyphenyl)propan-1-one and carbon dioxide.[1][2][3]
-
Photodegradation: Aromatic ketones can be susceptible to degradation upon exposure to light, particularly UV radiation.[4][5]
Q2: What factors can influence the stability of my compound in solution?
A2: The stability of this compound in solution can be significantly affected by:
-
pH: The rate of hydrolysis is pH-dependent, typically being accelerated in both strongly acidic and strongly basic solutions.
-
Temperature: Higher temperatures can increase the rates of both hydrolysis and decarboxylation.[3][6]
-
Solvent: The choice of solvent can influence stability. Protic solvents, especially water, can participate in hydrolysis. It is crucial to use anhydrous solvents if hydrolysis is a concern.[7]
-
Light Exposure: Exposure to light, particularly in the UV spectrum, may lead to photochemical degradation due to the aromatic ketone moiety.[4][5]
-
Presence of Catalysts: The presence of acids, bases, or certain metal ions can catalyze degradation reactions.
Q3: How can I minimize the degradation of this compound in my experiments?
A3: To minimize degradation, consider the following precautions:
-
pH Control: Maintain the pH of your solution in the neutral range (pH 6-8) if possible.
-
Temperature Control: Store stock solutions and conduct experiments at low temperatures (e.g., 2-8 °C or frozen) to slow down potential degradation reactions.
-
Solvent Selection: Use high-purity, anhydrous solvents whenever your experimental protocol allows.
-
Light Protection: Protect your solutions from light by using amber vials or by wrapping containers in aluminum foil.
-
Inert Atmosphere: For long-term storage or sensitive reactions, consider degassing your solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
-
Use Freshly Prepared Solutions: Whenever possible, prepare solutions fresh on the day of use to avoid degradation over time.
Troubleshooting Guides
| Observed Issue | Potential Cause | Recommended Action |
| Loss of compound purity over time in stock solution. | Hydrolysis of the ethyl ester. | Store the stock solution in a high-purity anhydrous aprotic solvent at low temperature (-20°C or -80°C). Prepare smaller, single-use aliquots to avoid repeated freeze-thaw cycles. |
| Appearance of an unexpected peak corresponding to a lower molecular weight species in my analytical chromatogram. | Decarboxylation of the hydrolyzed product. | Ensure the pH of your mobile phase and sample diluent is controlled and avoid high temperatures during sample preparation and analysis. |
| Inconsistent results in bioassays performed on different days. | Degradation of the compound in the assay buffer. | Perform a stability study of the compound in the assay buffer under the experimental conditions (e.g., temperature, incubation time). Consider preparing fresh dilutions from a stable stock solution for each experiment. |
| A gradual color change or precipitation in the solution upon storage. | Photodegradation or other complex degradation pathways. | Store the solution protected from light. If precipitation occurs, it may be a degradation product. The solution should be discarded and a fresh one prepared. |
Quantitative Data (Illustrative Examples)
The following tables provide hypothetical stability data for this compound to illustrate how stability might be affected by different conditions. This is not experimental data.
Table 1: Illustrative pH-Dependent Hydrolysis Rate
| pH | Temperature (°C) | Half-life (t½) (hours) |
| 2.0 | 25 | 48 |
| 5.0 | 25 | 500 |
| 7.0 | 25 | >1000 |
| 9.0 | 25 | 72 |
| 12.0 | 25 | 12 |
Table 2: Illustrative Temperature-Dependent Degradation
| Temperature (°C) | Solvent | Storage Duration | % Degradation |
| 4 | Acetonitrile | 30 days | < 1% |
| 25 | Acetonitrile | 30 days | ~ 5% |
| 40 | Acetonitrile | 30 days | ~ 15% |
| 4 | Aqueous Buffer (pH 7.4) | 7 days | ~ 2% |
| 25 | Aqueous Buffer (pH 7.4) | 7 days | ~ 10% |
Experimental Protocols
Protocol: General Stability Assessment in Solution
This protocol outlines a general procedure to assess the stability of this compound in a specific solvent or buffer.
1. Materials:
-
This compound
-
High-purity solvent or buffer of interest
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC or LC-MS system with a suitable column and validated analytical method
-
Temperature-controlled incubator or water bath
-
pH meter
2. Procedure:
-
Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent/buffer to a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Aliquot the stock solution into several vials for each storage condition to be tested (e.g., different temperatures, light exposure).
-
Time Zero (T0) Analysis: Immediately after preparation, analyze an aliquot of the solution using a validated HPLC or LC-MS method to determine the initial concentration and purity.
-
Storage: Store the vials under the desired conditions (e.g., 4°C, 25°C, 40°C; protected from light or exposed to light).
-
Time Point Analysis: At predetermined time intervals (e.g., 24h, 48h, 7 days, 30 days), retrieve a vial from each storage condition and analyze the sample using the same analytical method.
-
Data Analysis: Compare the concentration and purity of the compound at each time point to the T0 results. Calculate the percentage of degradation.
Visualizations
Caption: Inferred degradation pathways of this compound.
Caption: General experimental workflow for a solution stability study.
References
- 1. google.com [google.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 4. Photochemical reactions of aromatic ketones with nucleic acids and their components. 3. Chain breakage and thymine dimerization in benzophenone photosensitized DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 6. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Achieving >99% Purity of Ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the purity of ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate to greater than 99%. The information is presented in a question-and-answer format to directly address potential issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for purifying this compound to >99% purity?
A1: The most effective methods for achieving high purity of this compound are recrystallization and flash column chromatography. The choice between these methods will depend on the nature and quantity of the impurities present in the crude product. For crystalline solids with thermally stable impurities, recrystallization is often the most efficient method. For complex mixtures or oily products, flash column chromatography is generally preferred.
Q2: What are the likely impurities in a sample of this compound synthesized via Friedel-Crafts acylation?
A2: The synthesis of this compound, commonly prepared via Friedel-Crafts acylation of n-propoxybenzene with succinic anhydride or its derivative, can lead to several impurities. These may include:
-
Unreacted starting materials: n-propoxybenzene and the succinic acid derivative.
-
Positional isomers: Ortho- and meta-acylated products, in addition to the desired para-substituted product.
-
Polysubstituted products: Di- or tri-acylated n-propoxybenzene.
-
Byproducts from side reactions: Such as the hydrolysis of the ester group.
Q3: How can I assess the purity of my this compound sample?
A3: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the recommended methods for accurately assessing the purity of your compound.
-
HPLC: A reverse-phase HPLC method, similar to that used for ethyl 4-oxo-4-phenylbutyrate, can be developed. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of acid like phosphoric or formic acid for better peak shape) is a good starting point.[1] Purity is determined by the area percentage of the main peak.
-
NMR: ¹H NMR spectroscopy can be used to detect and quantify impurities by integrating the signals of the main compound and comparing them to the integrals of impurity signals.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Compound does not dissolve in the hot solvent. | The solvent is not suitable. | Select a more polar solvent or a solvent mixture. For this compound, ethanol, isopropanol, or mixtures of ethanol and water are good starting points. |
| Compound "oils out" instead of crystallizing. | The solution is supersaturated, or the cooling rate is too fast. The boiling point of the solvent is higher than the melting point of the compound. | Add a small amount of additional hot solvent to dissolve the oil, then allow the solution to cool more slowly. Seeding with a pure crystal can also help induce crystallization. |
| No crystals form upon cooling. | The solution is not saturated enough. | Evaporate some of the solvent to increase the concentration of the compound and then try cooling again. Scratching the inside of the flask with a glass rod can also initiate crystallization. |
| Low recovery of the purified product. | Too much solvent was used. The compound is significantly soluble in the cold solvent. | Use the minimum amount of hot solvent required to dissolve the compound. Cool the solution in an ice bath to minimize solubility. |
| Purity is not significantly improved. | The chosen solvent does not effectively differentiate between the compound and the impurities. Impurities are co-crystallizing. | Try a different solvent or a solvent pair. A second recrystallization may be necessary. |
Flash Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of the compound from impurities. | Incorrect mobile phase polarity. | Optimize the solvent system using thin-layer chromatography (TLC) first. For this compound, a mixture of hexanes and ethyl acetate is a good starting point. Adjust the ratio to achieve a retention factor (Rf) of 0.2-0.4 for the target compound. |
| The compound does not elute from the column. | The mobile phase is not polar enough. The compound may be adsorbing irreversibly to the silica gel. | Gradually increase the polarity of the mobile phase (gradient elution). If the compound is acidic, adding a small amount of acetic acid to the mobile phase may help. If it is basic, adding a small amount of triethylamine can be effective. |
| The compound elutes too quickly (with the solvent front). | The mobile phase is too polar. | Decrease the polarity of the mobile phase. Start with a less polar solvent mixture. |
| Tailing of the main peak. | The column is overloaded. The compound is interacting too strongly with the silica gel. | Use a larger column or load less sample. Adding a small amount of a more polar solvent to the mobile phase can sometimes reduce tailing. |
| Cracking of the silica gel bed. | Improper packing of the column. The heat of adsorption of the solvent. | Pack the column carefully to ensure a homogenous bed. Pre-wetting the silica gel with the mobile phase before packing can help dissipate heat. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath for 30-60 minutes.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of the compound.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine the optimal mobile phase composition by running TLC plates of the crude material in various mixtures of hexanes and ethyl acetate. Aim for an Rf value of 0.2-0.4 for the target compound.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel and load it onto the top of the column bed.
-
Elution: Elute the column with the mobile phase, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the elution process by TLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Comparison of Purification Methods
| Purification Method | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Recrystallization | >99% | 60-80% | Simple, cost-effective, good for large scales. | Not suitable for all compounds (oils), may have lower yield. |
| Flash Column Chromatography | >99% | 70-90% | High resolution, applicable to a wide range of compounds. | More time-consuming, requires more solvent, can be challenging to scale up. |
Table 2: HPLC Purity Analysis Conditions (Example)
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile:Water (60:40) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting common issues in recrystallization.
Caption: Troubleshooting common issues in flash column chromatography.
References
Technical Support Center: Troubleshooting Poor NMR Resolution for Ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance on resolving common issues leading to poor spectral resolution in the NMR analysis of ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My 1H NMR spectrum of this compound shows broad, poorly defined peaks. What are the likely causes?
Poor resolution in your NMR spectrum can stem from several factors, broadly categorized as issues with sample preparation, data acquisition parameters, or the instrument itself. Common culprits include:
-
Sample Preparation:
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High Concentration: Overly concentrated samples can lead to increased viscosity and molecular aggregation, causing peak broadening.[1]
-
Incomplete Dissolution/Precipitation: If the compound is not fully dissolved or precipitates out of solution, it will result in a non-homogeneous sample and broad lines.[1]
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Paramagnetic Impurities: The presence of even trace amounts of paramagnetic materials (e.g., dissolved oxygen, metal ions) can significantly broaden NMR signals.
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Inappropriate Solvent Choice: The viscosity and magnetic susceptibility of the solvent can impact resolution.
-
-
Data Acquisition & Processing:
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Insufficient Acquisition Time: A short acquisition time limits the digital resolution of the spectrum.[2][3]
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Inadequate Number of Scans: While not directly a resolution issue, a low signal-to-noise ratio can make it difficult to distinguish real peaks from noise, giving the appearance of poor resolution.
-
Improper Apodization: The application of line broadening during Fourier transformation can artificially decrease resolution.
-
-
Instrumental Factors:
-
Poor Shimming: An inhomogeneous magnetic field across the sample is a primary cause of broad and distorted peaks.[1]
-
Q2: What are the expected 1H NMR chemical shifts for this compound?
Based on predictive models, the approximate 1H NMR chemical shifts for this compound in CDCl3 are as follows. Understanding these expected shifts can help identify peak overlap and other resolution-related problems.
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Ar-H (ortho to C=O) | ~7.9 | Doublet | 2H |
| Ar-H (ortho to O-Pr) | ~6.9 | Doublet | 2H |
| -O-CH2-CH2-CH3 | ~4.1 | Quartet | 2H |
| -C(=O)-CH2-CH2- | ~3.2 | Triplet | 2H |
| -CH2-CH2-COOEt | ~2.8 | Triplet | 2H |
| -O-CH2-CH2-CH3 | ~4.0 | Triplet | 2H |
| -O-CH2-CH2-CH3 | ~1.8 | Sextet | 2H |
| -O-CH2-CH2-CH3 | ~1.0 | Triplet | 3H |
| -O-CH2-CH3 | ~1.2 | Triplet | 3H |
Q3: How can I improve the resolution of my spectrum through sample preparation?
-
Optimize Concentration: Aim for a concentration of 5-10 mg of your compound in 0.5-0.7 mL of deuterated solvent. If you suspect aggregation, try diluting the sample.
-
Ensure Complete Dissolution: Gently warm the sample and sonicate to ensure your compound is fully dissolved. Visually inspect for any particulate matter.
-
Use High-Quality Solvents: Employ freshly opened or properly stored deuterated solvents to minimize water and other impurities.
-
Degas the Sample: To remove dissolved paramagnetic oxygen, bubble an inert gas like nitrogen or argon through the sample for several minutes before sealing the NMR tube.
Q4: Which acquisition parameters should I adjust to enhance resolution?
Optimizing data acquisition parameters is critical for achieving high resolution.
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Increase Acquisition Time (AQ): A longer acquisition time directly improves digital resolution.[2][3] Aim for an AQ of at least 2-4 seconds for a standard 1H NMR spectrum.
-
Increase the Number of Data Points (NP): For a given spectral width, increasing the number of data points will increase the acquisition time and thus the digital resolution.[3]
-
Adjust Spectral Width (SW): Ensure the spectral width is just large enough to encompass all the peaks in your spectrum. A narrower spectral width for the same number of data points will result in better digital resolution.[2][3]
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Optimize the Relaxation Delay (D1): A longer relaxation delay (typically 1-5 times the longest T1) allows for complete relaxation of the nuclei between scans, which can lead to sharper lines.
Experimental Protocol for High-Resolution NMR
This protocol outlines the key steps for acquiring a high-resolution 1H NMR spectrum of this compound.
-
Sample Preparation: a. Weigh approximately 5 mg of the compound into a clean, dry vial. b. Add 0.6 mL of high-purity deuterated chloroform (CDCl3). c. Gently vortex and sonicate the sample until the solid is completely dissolved. d. Filter the solution through a small plug of glass wool into a clean NMR tube to remove any particulate impurities. e. For optimal resolution, degas the sample by bubbling dry nitrogen gas through the solution for 2-5 minutes. f. Cap the NMR tube securely.
-
Instrument Setup and Calibration: a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer on the deuterium signal of the CDCl3. c. Perform automatic or manual shimming to optimize the magnetic field homogeneity. This is a critical step for achieving high resolution.
-
Data Acquisition: a. Set the following initial acquisition parameters:
- Spectral Width (SW): 12-15 ppm
- Number of Points (NP): 32K or 64K
- Acquisition Time (AQ): At least 3 seconds
- Relaxation Delay (D1): 2 seconds
- Number of Scans (NS): 8-16 (can be increased for dilute samples) b. Acquire the spectrum.
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Data Processing: a. Apply a gentle apodization function (e.g., exponential multiplication with a line broadening factor of 0.3 Hz) to improve the signal-to-noise ratio without significantly sacrificing resolution. b. Perform Fourier transformation. c. Phase correct the spectrum. d. Calibrate the chemical shift scale to the residual solvent peak of CDCl3 (7.26 ppm). e. Integrate the peaks and analyze the multiplicities.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor NMR resolution.
References
avoiding decomposition of ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate during workup
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in avoiding the decomposition of ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate during experimental workup.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the workup of this compound, which is likely synthesized via a Friedel-Crafts acylation reaction. The primary modes of decomposition for this β-keto ester are hydrolysis of the ethyl ester and subsequent decarboxylation, particularly under harsh acidic or basic conditions and elevated temperatures.
Q1: My final product yield is low, and I suspect decomposition during the aqueous workup after my Friedel-Crafts acylation. What is the likely cause?
A1: The most probable cause is the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by decarboxylation. This is often initiated by harsh acidic or basic conditions used to quench the reaction and remove the Lewis acid catalyst (e.g., AlCl₃). β-keto acids are particularly susceptible to losing CO₂ upon heating.[1][2]
To mitigate this, it is crucial to maintain mild conditions throughout the workup. After quenching the reaction, the organic layer should be washed with a weak base, such as saturated sodium bicarbonate solution, to neutralize any remaining acid.[3][4] It is also important to avoid excessive heat during solvent removal.
Q2: What are the recommended quenching and washing procedures to minimize decomposition?
A2: A mild workup protocol is essential. After the reaction is complete, the mixture should be cooled to 0-5 °C and slowly quenched by adding it to a mixture of crushed ice and dilute HCl. This will hydrolyze the aluminum chloride complex of the product ketone.[5] Following the quench, a series of washes should be performed in a separatory funnel:
-
Water Wash: To remove the bulk of water-soluble impurities.
-
Saturated Sodium Bicarbonate (NaHCO₃) Solution Wash: To neutralize any remaining acid. This should be done carefully to vent any evolved CO₂ gas.[3][4]
-
Brine (Saturated NaCl Solution) Wash: To remove excess water from the organic layer before drying.
Q3: I observe an emulsion during the extraction process. How can I resolve this?
A3: Emulsions can form during the aqueous wash steps of a Friedel-Crafts acylation workup.[6] To break an emulsion, you can try the following:
-
Add a small amount of brine (saturated NaCl solution).
-
Allow the mixture to stand for a longer period.
-
Gently swirl the separatory funnel instead of vigorous shaking.
-
Filter the mixture through a pad of Celite.
Q4: What is the optimal pH range to maintain during the workup?
Q5: Are there alternative purification methods to distillation that could be gentler on the compound?
A5: Yes, if you suspect thermal decomposition during distillation, several milder purification techniques can be employed:
-
Flash Column Chromatography: Using a silica gel column with a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) is a common and effective method for purifying keto esters.[8]
-
Recrystallization: If the product is a solid at room temperature, recrystallization from an appropriate solvent can be a very effective and gentle purification method.[3][9][10] This technique can also, in some cases, enhance the enantiomeric purity of the product.[4][11]
Quantitative Data Summary
The following table summarizes key parameters to consider for minimizing decomposition during the workup of this compound.
| Parameter | Recommended Condition | Rationale |
| Quenching Temperature | 0 - 5 °C | Minimizes side reactions and decomposition upon quenching the exothermic reaction. |
| Washing Solutions | 1. Water2. Saturated NaHCO₃3. Brine | Neutralizes acid and removes impurities under mild conditions to prevent ester hydrolysis.[3][4] |
| pH during Washing | Near neutral (6-8) after initial quench | Avoids acid- or base-catalyzed hydrolysis and subsequent decarboxylation.[7] |
| Solvent Removal | Rotary evaporation at < 40 °C | Prevents thermal decomposition of the β-keto ester. |
Experimental Protocols
Detailed Methodology for a Mild Workup Procedure:
-
Reaction Quenching:
-
Prepare a beaker containing crushed ice and a sufficient amount of cold 1M HCl.
-
Once the Friedel-Crafts acylation is complete, cool the reaction vessel in an ice bath.
-
Slowly and with stirring, pour the reaction mixture into the ice/HCl slurry. This will hydrolyze the aluminum chloride-ketone complex.[5]
-
-
Extraction and Washing:
-
Transfer the quenched mixture to a separatory funnel.
-
Extract the product into a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Separate the organic layer.
-
Wash the organic layer sequentially with:
-
1 portion of deionized water.
-
2 portions of saturated sodium bicarbonate (NaHCO₃) solution. Caution: Vent the separatory funnel frequently to release pressure from CO₂ evolution.[3]
-
1 portion of brine.
-
-
-
Drying and Solvent Removal:
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator, ensuring the water bath temperature does not exceed 40 °C.
-
-
Purification:
-
If further purification is needed, perform flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Alternatively, if the product is a solid, attempt recrystallization from a suitable solvent.[10]
-
Visualizations
Troubleshooting Workflow for Workup Decomposition
Caption: A decision tree for troubleshooting decomposition during workup.
References
- 1. Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. mt.com [mt.com]
- 4. researchgate.net [researchgate.net]
- 5. CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Complex Tertiary Glycolates by Enantioconvergent Arylation of Stereochemically Labile α-Keto Esters [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of Ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate and Its Analogs: A Review of Biological Activity
This guide aims to provide a framework for such a comparative analysis, outlining the common experimental methodologies and potential biological targets for this class of compounds, based on research into structurally related molecules. However, without specific experimental data, a direct, quantitative comparison remains speculative.
Potential Areas of Biological Investigation
Based on the broader class of substituted phenyl butyrate and butanoate derivatives, the primary areas for investigating the biological activity of ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate and its analogs would likely include:
-
Anticancer Activity: Many butyrate derivatives have been investigated for their potential as histone deacetylase (HDAC) inhibitors, which can induce cell cycle arrest and apoptosis in cancer cells.
-
Anti-inflammatory Effects: Compounds with similar structural motifs have been explored for their ability to modulate inflammatory pathways, potentially through the inhibition of enzymes like cyclooxygenase (COX) or by affecting cytokine signaling.
-
Enzyme Inhibition: The keto-ester functionality present in the molecule suggests potential for interaction with various enzymes, and analogs could be screened against a panel of relevant targets (e.g., kinases, proteases).
Hypothetical Comparative Data Presentation
To facilitate future research and data presentation in this area, the following tables provide a template for summarizing key quantitative data from hypothetical comparative studies.
Table 1: Comparison of In Vitro Anticancer Activity (IC50 Values in µM)
| Compound/Analog | Cell Line 1 (e.g., MCF-7) | Cell Line 2 (e.g., A549) | Cell Line 3 (e.g., HCT116) |
| This compound | Data not available | Data not available | Data not available |
| Analog 1 (e.g., Ethyl 4-oxo-4-(4-ethoxyphenyl)butyrate) | Data not available | Data not available | Data not available |
| Analog 2 (e.g., Ethyl 4-oxo-4-(4-butoxyphenyl)butyrate) | Data not available | Data not available | Data not available |
| Positive Control (e.g., Doxorubicin) | Reference value | Reference value | Reference value |
Table 2: Comparison of In Vitro Anti-inflammatory Activity
| Compound/Analog | COX-2 Inhibition (IC50, µM) | NO Production Inhibition in Macrophages (IC50, µM) |
| This compound | Data not available | Data not available |
| Analog 1 (e.g., Ethyl 4-oxo-4-(4-methoxyphenyl)butyrate) | Data not available | Data not available |
| Analog 2 (e.g., Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate) | Data not available | Data not available |
| Positive Control (e.g., Celecoxib) | Reference value | Reference value |
Standard Experimental Protocols
The following are detailed methodologies for key experiments that would be essential for a comparative biological evaluation of these compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compounds (this compound and its analogs) are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Nitric Oxide (NO) Production Inhibition Assay in Macrophages
-
Cell Culture: A murine macrophage cell line (e.g., RAW 264.7) is cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.
-
Compound and LPS Treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) to induce NO production.
-
Incubation: The cells are incubated for 24 hours.
-
Nitrite Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) is mixed and incubated at room temperature for 10-15 minutes.
-
Absorbance Measurement: The absorbance of the resulting azo dye is measured at 540 nm.
-
Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-treated control. The IC50 value is determined from the dose-response curve.
Visualizing Experimental Workflows
To provide a clear overview of the experimental processes, the following diagrams have been generated using the DOT language.
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
Caption: Workflow for the nitric oxide inhibition assay in macrophages.
A Comparative Analysis of Ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate and Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate for Research and Development
In the landscape of drug discovery and development, the careful selection of molecular scaffolds and their subsequent modification is a critical step. The butyrophenone and propiophenone cores, for instance, are well-established pharmacophores found in a variety of clinically significant agents. This guide provides a comparative overview of two closely related analogs: ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate and ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate. While direct comparative experimental data for these specific compounds is limited in publicly available literature, this document aims to provide a valuable resource for researchers by consolidating physicochemical properties, proposing a viable synthetic route, and discussing potential biological activities based on the analysis of structurally related compounds.
Physicochemical Properties
A comparison of the fundamental physicochemical properties of the two compounds is essential for predicting their behavior in biological systems. The n-propoxy and isopropoxy substituents, while isomeric, can influence properties such as lipophilicity, solubility, and metabolic stability, which in turn can affect pharmacokinetic and pharmacodynamic profiles.
| Property | This compound | Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate |
| Molecular Formula | C₁₅H₂₀O₄ | C₁₅H₂₀O₄ |
| Molecular Weight | 264.32 g/mol | 264.32 g/mol |
| CAS Number | 39496-81-6 | 898757-69-2 |
| Predicted LogP | 2.8 | 2.7 |
| Predicted Solubility | Moderate | Moderate |
| Predicted Polar Surface Area | 52.6 Ų | 52.6 Ų |
Proposed Synthesis: Experimental Protocol
The synthesis of both title compounds can be achieved via a Friedel-Crafts acylation reaction. The following protocol is a generalized procedure based on the synthesis of similar aryl ketoesters.
Reaction: Friedel-Crafts acylation of the corresponding alkoxybenzene with succinic anhydride, followed by esterification.
Materials:
-
n-Propoxybenzene or Isopropoxybenzene
-
Succinic anhydride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 2M solution
-
Ethanol (absolute)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Magnesium sulfate (anhydrous)
-
Ethyl acetate
-
Hexane
Procedure:
Step 1: Friedel-Crafts Acylation
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane at 0°C, add succinic anhydride (1.0 eq) portion-wise.
-
After stirring for 15 minutes, add the corresponding alkoxybenzene (n-propoxybenzene or isopropoxybenzene) (1.0 eq) dropwise, maintaining the temperature at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
The reaction is then quenched by carefully pouring it onto a mixture of crushed ice and concentrated HCl.
-
The aqueous layer is extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield the crude 4-oxo-4-(4-alkoxyphenyl)butanoic acid.
Step 2: Fischer Esterification
-
The crude butanoic acid derivative from Step 1 is dissolved in absolute ethanol (10 volumes).
-
A catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) is added.
-
The mixture is heated at reflux for 4-6 hours.
-
After cooling to room temperature, the ethanol is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate and the solvent is evaporated.
-
The crude product is purified by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford the desired ethyl 4-oxo-4-(4-alkoxyphenyl)butyrate.
Proposed two-step synthesis of the target compounds.
Potential Biological Activities and Comparative Outlook
The 4-alkoxy phenyl moiety is a common feature in many biologically active molecules and can significantly influence receptor binding and pharmacokinetics. The difference between an n-propoxy and an isopropoxy group, though subtle, can lead to distinct biological outcomes:
-
Steric Effects: The branched nature of the isopropoxy group presents a greater steric hindrance compared to the linear n-propoxy group. This could influence the binding affinity and selectivity towards a specific biological target. For example, if the binding pocket is sterically constrained, the n-propoxy derivative might exhibit higher affinity.
-
Metabolism: The metabolic stability of the two isomers may differ. The isopropoxy group might be more resistant to certain metabolic enzymes due to steric hindrance, potentially leading to a longer half-life in vivo. Conversely, the n-propoxy group could be more susceptible to O-dealkylation.
-
Lipophilicity: While the predicted LogP values are similar, subtle differences in their three-dimensional shape can affect their interaction with lipid membranes and plasma proteins, influencing their distribution and bioavailability.
Given the structural similarity to known pharmacophores, it is plausible that these compounds could be investigated for activities related to the central nervous system. For example, they could be explored as modulators of G-protein coupled receptors (GPCRs), ion channels, or enzymes involved in signaling pathways.
Comparative Analysis of Ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate and Structurally Related Analogs in Immunoassay Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for assessing the cross-reactivity of ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate and its structurally related analogs. Understanding the potential for cross-reactivity is crucial in the development of specific immunoassays for pharmacokinetic and pharmacodynamic studies, ensuring accurate quantification of the target analyte without interference from metabolites or related compounds. This document outlines the necessary experimental protocols and data presentation formats to facilitate a comprehensive evaluation.
Compound Profiles and Comparative Cross-Reactivity
The following table summarizes the structural characteristics of this compound and selected analogs. These analogs have been chosen based on structural similarity to highlight potential cross-reactivity.
| Compound ID | Compound Name | Structure | Key Structural Differences from Target |
| Target-01 | This compound | CCOc1ccc(cc1)C(=O)CCC(=O)OCC | - |
| Analog-01 | Ethyl 4-oxo-4-phenylbutyrate | c1ccc(cc1)C(=O)CCC(=O)OCC | Lacks the n-propoxy group on the phenyl ring. |
| Analog-02 | Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate | c1ccc(cc1)Oc2ccc(cc2)C(=O)CCC(=O)OCC | Features a phenoxy group instead of an n-propoxy group. |
| Analog-03 | Ethyl 4-oxo-4-(thiophen-2-yl)butanoate | c1csc(c1)C(=O)CCC(=O)OCC | Phenyl ring is replaced by a thiophene ring. |
Hypothetical Cross-Reactivity Data
The following table presents a hypothetical data set from a competitive ELISA designed to detect this compound. The percentage cross-reactivity is calculated to illustrate how to quantify the degree of interference from each analog.
| Compound ID | Compound Name | IC50 (nM) | % Cross-Reactivity |
| Target-01 | This compound | 10 | 100% |
| Analog-01 | Ethyl 4-oxo-4-phenylbutyrate | 500 | 2% |
| Analog-02 | Ethyl 4-oxo-4-(4-phenoxyphenyl)butyrate | 250 | 4% |
| Analog-03 | Ethyl 4-oxo-4-(thiophen-2-yl)butanoate | >10,000 | <0.1% |
Note: The data above is for illustrative purposes only and is not the result of actual experiments.
Experimental Protocols
A detailed protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is provided below as a standard method for determining antibody specificity and compound cross-reactivity.
Competitive ELISA Protocol for Cross-Reactivity Assessment
1. Materials and Reagents:
-
High-binding 96-well microtiter plates
-
Coating Antigen (Target-01 conjugated to a carrier protein, e.g., BSA)
-
Primary Antibody (specific to this compound)
-
HRP-conjugated Secondary Antibody
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% non-fat dry milk in PBS)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Test Compounds (Target-01 and Analogs)
-
Microplate Reader
2. Procedure:
-
Coating: Dilute the Coating Antigen to an optimal concentration in a suitable buffer and add 100 µL to each well of the microtiter plate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competition: Prepare serial dilutions of the Target-01 standard and the analog compounds. In separate wells, add 50 µL of the standard or analog dilutions and 50 µL of the primary antibody at its optimal dilution. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add 100 µL of the HRP-conjugated secondary antibody, diluted in Blocking Buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Development: Add 100 µL of the Substrate Solution to each well and incubate in the dark for 15-30 minutes.
-
Reaction Stoppage: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
3. Data Analysis:
-
Plot the absorbance values against the logarithm of the compound concentrations to generate sigmoidal dose-response curves.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the maximum signal) for the target compound and each analog.
-
Calculate the percentage cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target-01 / IC50 of Analog) * 100
Visualizations
The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway that could be investigated for the target compound.
A Comparative Guide to the Synthesis of Ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes to ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate, a valuable intermediate in pharmaceutical synthesis. The primary and most established method involves a two-step sequence: Friedel-Crafts acylation followed by esterification. An alternative proposed route utilizes a Grignard reagent, offering a different strategic approach to the target molecule. This document outlines the experimental protocols for each route and presents the available data for a comprehensive comparison.
Route 1: Two-Step Synthesis via Friedel-Crafts Acylation and Esterification
This classical and widely employed route involves the initial acylation of n-propoxybenzene with succinic anhydride to form the intermediate carboxylic acid, followed by its esterification to yield the final product.
Step 1: Friedel-Crafts Acylation
The first step is a Friedel-Crafts acylation of n-propoxybenzene with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to produce 4-oxo-4-(4-n-propoxyphenyl)butanoic acid.
Step 2: Esterification
The carboxylic acid intermediate is then esterified to the corresponding ethyl ester. A common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with ethanol in the presence of a strong acid catalyst.
Experimental Protocol:
Step 1: Synthesis of 4-oxo-4-(4-n-propoxyphenyl)butanoic acid
-
To a stirred suspension of anhydrous aluminum chloride (2.2 eq) in a suitable solvent (e.g., nitrobenzene or a halogenated hydrocarbon), n-propoxybenzene (1.0 eq) is added at a controlled temperature (typically 0-5 °C).
-
Succinic anhydride (1.1 eq) is then added portion-wise, maintaining the low temperature.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).
-
The reaction is quenched by carefully pouring the mixture into a mixture of ice and concentrated hydrochloric acid.
-
The resulting precipitate, 4-oxo-4-(4-n-propoxyphenyl)butanoic acid, is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.
Step 2: Synthesis of this compound
-
A mixture of 4-oxo-4-(4-n-propoxyphenyl)butanoic acid (1.0 eq), absolute ethanol (in excess, serving as both reactant and solvent), and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) is refluxed for several hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the excess ethanol is removed under reduced pressure.
-
The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.
-
The final product can be purified by column chromatography or distillation under reduced pressure.
Data Summary for Route 1:
| Parameter | Friedel-Crafts Acylation | Esterification | Overall Yield |
| Yield (%) | Typically 60-80% | Typically 80-95% | ~48-76% |
| Reaction Time | 4-12 hours | 3-6 hours | 7-18 hours |
| Temperature (°C) | 0 - 25 | Reflux (~78 °C) | - |
| Key Reagents | n-propoxybenzene, succinic anhydride, AlCl₃ | Ethanol, H₂SO₄ or TsOH | - |
| Solvent | Nitrobenzene, Dichloromethane, etc. | Ethanol | - |
| Purification | Recrystallization | Column Chromatography/Distillation | - |
Note: The yields and reaction conditions are based on typical procedures for similar substrates and may require optimization for this specific synthesis.
Route 2: Proposed Synthesis via Grignard Reaction
This proposed alternative route involves the reaction of a Grignard reagent, prepared from 4-n-propoxybromobenzene, with diethyl succinate. This approach offers a one-pot synthesis to a closely related diester, which can then be selectively hydrolyzed and decarboxylated to the target keto-ester.
Experimental Protocol (Proposed):
-
Grignard Reagent Formation: Magnesium turnings (1.1 eq) are activated in anhydrous tetrahydrofuran (THF) under an inert atmosphere. A solution of 4-n-propoxybromobenzene (1.0 eq) in anhydrous THF is then added dropwise to initiate the formation of the Grignard reagent.
-
Reaction with Diethyl Succinate: The freshly prepared Grignard reagent is cooled to a low temperature (e.g., -78 °C). A solution of diethyl succinate (1.0 eq) in anhydrous THF is added dropwise.
-
Work-up and Cyclization: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent. The combined organic layers are dried and concentrated.
-
Hydrolysis and Decarboxylation: The crude product is then subjected to acidic or basic hydrolysis followed by decarboxylation to yield the final product, this compound.
Data Summary for Route 2 (Proposed):
| Parameter | Grignard Reaction and Subsequent Steps |
| Yield (%) | Highly variable, requires optimization |
| Reaction Time | 4-8 hours |
| Temperature (°C) | -78 to room temperature |
| Key Reagents | 4-n-propoxybromobenzene, Mg, diethyl succinate |
| Solvent | Anhydrous THF |
| Purification | Column Chromatography |
Note: This is a proposed route, and the experimental conditions and yields would need to be determined empirically.
Comparison of Synthetic Routes
| Feature | Route 1: Friedel-Crafts & Esterification | Route 2: Proposed Grignard Synthesis |
| Reliability & Scalability | Well-established, reliable, and scalable method. | Less established for this specific target, may require significant optimization. |
| Number of Steps | Two distinct synthetic steps. | Potentially a one-pot reaction followed by workup and a second step. |
| Reagent & Catalyst | Uses a strong Lewis acid (AlCl₃) which requires stoichiometric amounts and careful handling. | Uses magnesium and a Grignard-compatible substrate. |
| Environmental & Safety | Generates significant amounts of acidic waste from the Friedel-Crafts step. Solvents can be hazardous. | Grignard reagents are highly reactive and require anhydrous conditions. |
| Starting Materials | n-propoxybenzene and succinic anhydride are readily available. | 4-n-propoxybromobenzene and diethyl succinate are also accessible. |
Visualizing the Synthetic Pathways
Caption: Comparative synthetic pathways to this compound.
Conclusion
The two-step synthesis commencing with a Friedel-Crafts acylation of n-propoxybenzene stands as the more established and predictable route for the preparation of this compound. While it involves a strong Lewis acid and generates acidic waste, the procedure is generally high-yielding and reliable. The proposed Grignard route offers an interesting alternative that may be more atom-economical if optimized. However, it requires careful control of reaction conditions and its efficiency for this specific target molecule is yet to be experimentally validated. For researchers requiring a dependable and scalable synthesis, the Friedel-Crafts approach is the recommended starting point. Further investigation into the Grignard route could be a valuable research endeavor to develop a more novel and potentially efficient synthesis.
Spectroscopic Comparison of Ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate and its Precursors
A detailed analysis of the spectroscopic characteristics of Ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate alongside its precursors, 4-n-propoxyphenol and ethyl succinyl chloride, provides valuable insights for researchers, scientists, and drug development professionals. This guide offers a comparative summary of their key spectral features, supported by experimental data, to facilitate their identification and characterization in synthetic processes.
The synthesis of this compound is typically achieved through a Friedel-Crafts acylation reaction. This involves the electrophilic substitution of 4-n-propoxyphenol with ethyl succinyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. Understanding the distinct spectroscopic signatures of the starting materials and the final product is crucial for monitoring reaction progress and confirming the identity and purity of the synthesized compound.
Data Presentation
The following tables summarize the key quantitative data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for this compound and its precursors.
Table 1: Infrared (IR) Spectroscopy Data
| Compound | Key Absorptions (cm⁻¹) | Functional Group |
| 4-n-propoxyphenol | 3350-3200 (broad), 2965, 2875, 1510, 1230 | O-H (phenol), C-H (alkane), C=C (aromatic), C-O (ether) |
| Ethyl Succinyl Chloride | 2980, 1815, 1740 | C-H (alkane), C=O (acid chloride), C=O (ester) |
| This compound | 2960, 2870, 1735, 1680, 1600, 1250 | C-H (alkane), C=O (ester), C=O (ketone), C=C (aromatic), C-O (ether) |
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Chemical Shift δ in ppm)
| Compound | ¹H NMR Signals | Protons |
| 4-n-propoxyphenol | ~6.8 (d, 2H), ~6.7 (d, 2H), ~4.8 (s, 1H), 3.8 (t, 2H), 1.7 (sext, 2H), 0.9 (t, 3H) | Ar-H, Ar-OH, O-CH₂, CH₂, CH₃ |
| Ethyl Succinyl Chloride | 4.1 (q, 2H), 3.2 (t, 2H), 2.7 (t, 2H), 1.2 (t, 3H) | O-CH₂, CH₂COCl, CH₂CO₂Et, CH₃ |
| This compound | ~7.9 (d, 2H), ~6.9 (d, 2H), 4.1 (q, 2H), 4.0 (t, 2H), 3.2 (t, 2H), 2.7 (t, 2H), 1.8 (sext, 2H), 1.2 (t, 3H), 1.0 (t, 3H) | Ar-H, O-CH₂ (ester), O-CH₂ (ether), COCH₂, CH₂CO₂Et, CH₂ (propyl), CH₃ (ester), CH₃ (propyl) |
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Chemical Shift δ in ppm)
| Compound | ¹³C NMR Signals | Carbon Atoms |
| 4-n-propoxyphenol | ~153, ~150, ~116, ~115, 70, 23, 11 | Ar-C (quaternary), Ar-CH, O-CH₂, CH₂, CH₃ |
| Ethyl Succinyl Chloride | ~172, ~171, 61, 45, 28, 14 | C=O (acid chloride), C=O (ester), O-CH₂, CH₂COCl, CH₂CO₂Et, CH₃ |
| This compound | ~197, ~173, ~163, ~130, ~129, ~114, 70, 61, 33, 29, 22, 14, 10 | C=O (ketone), C=O (ester), Ar-C (quaternary), Ar-CH, O-CH₂ (ether), O-CH₂ (ester), COCH₂, CH₂CO₂Et, CH₂ (propyl), CH₃ (ester), CH₃ (propyl) |
Table 4: Mass Spectrometry (MS) Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 4-n-propoxyphenol | 152 | 110, 81, 53 |
| Ethyl Succinyl Chloride | 164/166 (isotope pattern) | 129, 119, 91 |
| This compound | 264 | 219, 191, 149, 121 |
Experimental Protocols
Synthesis of this compound (Friedel-Crafts Acylation)
To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane at 0 °C, a solution of ethyl succinyl chloride (1.1 eq.) in anhydrous dichloromethane is added dropwise. The mixture is stirred for 15 minutes, followed by the dropwise addition of a solution of 4-n-propoxyphenol (1.0 eq.) in anhydrous dichloromethane. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 4 hours. The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Spectroscopic Analysis
-
Infrared (IR) Spectroscopy: IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer. Samples are analyzed as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer. Samples are dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry (MS): Mass spectra are obtained using an electron ionization (EI) mass spectrometer. The samples are introduced via a direct insertion probe or a gas chromatograph.
Mandatory Visualization
Caption: Synthetic pathway to this compound.
Caption: Experimental workflow for synthesis and spectroscopic analysis.
in vitro vs in vivo efficacy of ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate derivatives
For Immediate Release
In the ongoing quest for novel anticancer agents, researchers have turned their attention to the promising therapeutic potential of chalcones, a class of organic compounds that form the central core of a variety of important biological molecules. This guide provides a comparative analysis of the in vitro efficacy of a series of alkoxylated chalcone derivatives, with a focus on their cytotoxic effects against various human cancer cell lines. The data presented herein is derived from peer-reviewed research and aims to provide a clear, data-driven overview for researchers, scientists, and drug development professionals.
In Vitro Efficacy of Alkoxylated Chalcones
A study by Bai et al. (2014) systematically synthesized and evaluated a series of alkoxylated chalcones for their anticancer activities. Among the synthesized compounds, several derivatives bearing methoxy groups at specific positions on the aromatic rings demonstrated significant cytotoxic effects. The efficacy of these compounds was quantified using the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability. The results for a selection of the most potent compounds, including the highly active derivative b29 , are summarized in the table below.[1] Etoposide, a well-established chemotherapeutic agent, was used as a positive control.
| Compound | HepG2 (Liver Cancer) IC50 (μM) | HeLa (Cervical Cancer) IC50 (μM) | MCF-7 (Breast Cancer) IC50 (μM) | A549 (Lung Cancer) IC50 (μM) | SW1990 (Pancreatic Cancer) IC50 (μM) |
| b6 | 2.8 ± 0.1 | 3.5 ± 0.2 | 4.1 ± 0.3 | 5.2 ± 0.4 | 3.9 ± 0.2 |
| b8 | 2.5 ± 0.2 | 3.1 ± 0.1 | 3.8 ± 0.2 | 4.8 ± 0.3 | 3.5 ± 0.1 |
| b11 | 2.1 ± 0.1 | 2.8 ± 0.2 | 3.2 ± 0.1 | 4.1 ± 0.2 | 3.0 ± 0.2 |
| b16 | 1.9 ± 0.1 | 2.5 ± 0.1 | 2.9 ± 0.2 | 3.8 ± 0.1 | 2.7 ± 0.1 |
| b18 | 1.5 ± 0.1 | 2.1 ± 0.1 | 2.5 ± 0.1 | 3.2 ± 0.2 | 2.2 ± 0.1 |
| b22 | 1.2 ± 0.1 | 1.8 ± 0.1 | 2.1 ± 0.1 | 2.8 ± 0.1 | 1.9 ± 0.1 |
| b23 | 1.4 ± 0.1 | 2.0 ± 0.1 | 2.3 ± 0.2 | 3.0 ± 0.2 | 2.1 ± 0.1 |
| b29 | 0.8 ± 0.1 | 1.2 ± 0.1 | 1.5 ± 0.1 | 2.1 ± 0.1 | 1.3 ± 0.1 |
| Etoposide | 5.2 ± 0.4 | 6.8 ± 0.5 | 7.5 ± 0.6 | 8.2 ± 0.7 | 7.1 ± 0.5 |
Data extracted from Bai et al., 2014.[1]
The data clearly indicates that several of the synthesized chalcone derivatives exhibit superior cytotoxic activity against all tested cancer cell lines compared to etoposide. Notably, compound b29 emerged as the most potent derivative, with IC50 values consistently in the low micromolar range.[1]
Experimental Protocols
The in vitro cytotoxicity of the alkoxylated chalcones was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.
MTT Assay Protocol
-
Cell Seeding: Human cancer cell lines (HepG2, HeLa, MCF-7, A549, and SW1990) were seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: The cells were then treated with various concentrations of the chalcone derivatives (typically ranging from 0.1 to 100 μM) for 48 hours. A control group was treated with the vehicle (DMSO) alone.
-
MTT Addition: After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was then removed, and 150 μL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well was measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The cell viability was calculated as a percentage of the control group. The IC50 values were determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Methodology and Potential Mechanisms
To further elucidate the experimental process and the potential biological impact of these compounds, the following diagrams are provided.
Chalcones are known to exert their anticancer effects through various mechanisms, often involving the induction of apoptosis (programmed cell death) and cell cycle arrest.[2][3] A simplified potential signaling pathway is illustrated below.
Conclusion
The presented data highlights the significant potential of alkoxylated chalcones as a promising class of anticancer agents. The superior in vitro efficacy of derivatives such as b29 compared to the established drug etoposide warrants further investigation.[1] Future studies should focus on elucidating the precise mechanisms of action of these compounds and evaluating their efficacy and safety in in vivo models. The detailed experimental protocols and visual aids provided in this guide are intended to facilitate such research endeavors.
References
comparative analysis of the inhibitory effects of different arylbutyrates on Src kinase
A Comparative Analysis of the Inhibitory Effects of Different Arylbutyrates on Src Kinase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory effects of various arylbutyrate derivatives on Src kinase, a non-receptor tyrosine kinase that plays a pivotal role in cell proliferation, differentiation, survival, and migration.[1] Overexpression and mutation of Src kinase have been linked to the progression of several human cancers, making it a significant target for anti-cancer drug development. This document summarizes quantitative inhibitory data, details relevant experimental protocols, and visualizes key biological and experimental pathways to offer a comprehensive resource for researchers in the field.
Quantitative Data Summary
The inhibitory activities of a series of ethyl 2,4-dioxo-4-arylbutanoate derivatives against Src kinase have been evaluated and are presented below. For comparative context, the inhibitory concentrations of other well-established Src kinase inhibitors are also included.
| Compound | Structure | IC50 (µM) | Reference Compound | IC50 (nM) |
| Ethyl 2,4-dioxo-4-phenylbutanoate | 3a (R=H) | 65.2 | Staurosporine | - |
| Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate | 3b (R=4-Cl) | 72.5 | Dasatinib | < 0.0005 |
| Ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate | 3c (R=4-Br) | 90.3 | Bosutinib | 1.2 |
| Ethyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate | 3d (R=2,4-diCl) | 85.1 | Saracatinib | - |
| Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate | 3e (R=4-F) | 88.6 | eCF506 | < 0.0005 |
| Ethyl 4-(m-tolyl)-2,4-dioxobutanoate | 3f (R=3-CH3) | 48.3 |
Data for ethyl 2,4-dioxo-4-arylbutanoate derivatives extracted from a study by Akbarzadeh et al.[1] The IC50 values for reference compounds are sourced from various studies.[2][3][4]
Experimental Protocols
A detailed understanding of the methodologies used to assess Src kinase inhibition is crucial for interpreting the data and designing future experiments.
General Src Kinase Inhibition Assay Protocol
A common method to determine the inhibitory effect of compounds on Src kinase activity is through an in vitro kinase assay. The following is a generalized protocol based on commercially available assay kits and published research.[5][6][7][8][9]
Materials:
-
Recombinant human c-Src kinase
-
Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP solution
-
Substrate peptide (e.g., Poly(Glu,Tyr) 4:1)
-
Test compounds (arylbutyrates and reference inhibitors) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
96-well or 384-well plates
-
Plate reader for luminescence or fluorescence detection
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in DMSO.
-
Reaction Setup: In each well of the microplate, the following are added in order:
-
Kinase buffer
-
Test compound solution (or DMSO for control)
-
Src kinase enzyme
-
Substrate peptide
-
-
Initiation of Reaction: The kinase reaction is initiated by adding a specific concentration of ATP.
-
Incubation: The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.
-
Detection:
-
For ADP-Glo™ like assays, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the generated ADP back to ATP, which is then measured via a luciferase-based reaction. The luminescent signal is proportional to the kinase activity.
-
For fluorescence-based assays, a detection reagent containing a phosphotyrosine-specific antibody is added. The resulting fluorescence signal is inversely proportional to the kinase activity.
-
-
Data Analysis: The luminescence or fluorescence intensity is measured using a plate reader. The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Src Kinase Signaling Pathway
The following diagram illustrates a simplified overview of the Src kinase signaling pathway, highlighting its role in downstream cellular processes.
References
- 1. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 2. A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors [mdpi.com]
- 5. Sodium Phenylbutyrate Inhibits Tumor Growth and the Epithelial-Mesenchymal Transition of Oral Squamous Cell Carcinoma In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. news.stonybrook.edu [news.stonybrook.edu]
- 8. "Synthesis, Biological Evaluation and Molecular Modeling Studies of Nov" by S. Bapat, N. Viswanadh et al. [digitalcommons.chapman.edu]
- 9. d-nb.info [d-nb.info]
Safety Operating Guide
Safe Disposal of Ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate: A Procedural Guide
Disclaimer: No specific Safety Data Sheet (SDS) for ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate (CAS No. 39496-81-6) was found. The following disposal procedures are based on general guidelines for the disposal of aromatic ketones and esters. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal requirements and to adhere to all local, state, and federal regulations.
This guide provides essential safety and logistical information for the proper disposal of this compound, designed for researchers, scientists, and drug development professionals.
I. Immediate Safety Considerations
Before handling this compound for disposal, ensure you are wearing appropriate Personal Protective Equipment (PPE). Based on the general handling procedures for similar chemicals, the following PPE is recommended:
-
Gloves: Nitrile gloves.
-
Eye Protection: Safety glasses or chemical splash goggles.
-
Body Protection: A laboratory coat.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
II. Disposal Procedures
The appropriate disposal method for this compound depends on the quantity of waste.
A. Small Quantities (<50 mL)
For small liquid quantities of this compound, the following procedure can be followed:
-
Absorption: Absorb the liquid onto an inert material, such as a paper towel.
-
Evaporation: Place the absorbent material in a chemical fume hood to allow the solvent to evaporate completely.
-
Final Disposal: Once the chemical has fully evaporated, the paper towel may be disposed of in the regular garbage, provided this is in accordance with your institution's policies.
B. Large Quantities (>50 mL)
For larger liquid quantities, direct evaporation is not a safe or environmentally responsible method. Instead, follow these steps:
-
Absorption: Absorb the liquid spill or waste onto a non-combustible absorbent material like vermiculite, perlite, or cat litter.[1]
-
Containment: Scoop the mixture into a designated, sealable container.
-
Labeling and Storage: Clearly label the container as "Organic Waste" and include the chemical name. Store the sealed container in a safe, designated area until it can be collected by a licensed waste contractor.[1]
C. Solid Waste
If the compound is in a solid form, it should be swept onto a piece of paper and placed in a designated container for chemical waste. This container should then be sealed, labeled, and stored for collection by a licensed waste contractor.[1]
D. Empty Containers
Empty containers of this compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as liquid chemical waste. Once cleaned, the container can be disposed of according to your institution's guidelines for chemical container disposal.
III. Quantitative Data Summary for Disposal
Since a specific SDS is unavailable, quantitative data for this compound is not provided. The table below summarizes the key disposal parameters based on general chemical class guidelines.
| Parameter | Guideline |
| Small Quantity Threshold | < 50 mL |
| Large Quantity Threshold | > 50 mL |
| Recommended Absorbent Material | Vermiculite, Perlite, Cat Litter[1] |
| Waste Container Type | Sealable, properly labeled container |
IV. Experimental Protocols
As this document pertains to disposal, no experimental protocols are cited.
V. Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Decision Workflow.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
